Product packaging for GSK319347A(Cat. No.:CAS No. 862812-98-4)

GSK319347A

Cat. No.: B1672380
CAS No.: 862812-98-4
M. Wt: 469.5 g/mol
InChI Key: LDTAHRLHGHFHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(5,6-dimethoxy-1-benzimidazolyl)-3-[(2-methylsulfonylphenyl)methoxy]-2-thiophenecarbonitrile is a member of benzimidazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N3O5S2 B1672380 GSK319347A CAS No. 862812-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTAHRLHGHFHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469666
Record name IKK-3 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862812-98-4
Record name IKK-3 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

GSK319347A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK319347A is a potent small molecule inhibitor targeting the non-canonical IκB kinase (IKK) family members, TANK-binding kinase 1 (TBK1) and IKKε. These kinases are pivotal regulators of the innate immune response, particularly in the induction of type I interferons. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, selectivity, and impact on downstream signaling pathways. Detailed experimental methodologies and quantitative data are presented to support its use as a research tool and potential therapeutic agent.

Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε

This compound functions as a dual inhibitor of TBK1 and IKKε, with a secondary inhibitory effect on IKK2.[1][2][3] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby modulating inflammatory and immune responses.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) against its primary and secondary targets are summarized below.

Target KinaseIC50 (nM)Assay Type
TBK193Biochemical
IKKε469Biochemical
IKK2790Biochemical
TBK172Cellular (HEK293)

Data compiled from multiple sources.[1][2][3]

Kinase Selectivity Profile

This compound has demonstrated excellent selectivity against the cell-cycle kinases CDK2 and Aurora B.[1][2] A broader kinase selectivity panel screening would provide a more comprehensive understanding of its off-target effects. However, based on publicly available information, a comprehensive selectivity profile is not available.

KinaseActivity
CDK2Selective against
Aurora BSelective against

Impact on Downstream Signaling Pathways

The inhibition of TBK1 and IKKε by this compound directly impacts key signaling pathways involved in the innate immune response. Specifically, it blocks the phosphorylation and subsequent activation of the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).

Inhibition of the IRF3 Pathway

TBK1 and IKKε are the primary kinases responsible for phosphorylating IRF3 upon activation of various pattern recognition receptors (PRRs). This phosphorylation event is a critical step for IRF3 dimerization, nuclear translocation, and the subsequent transcription of type I interferons (e.g., IFN-β). This compound effectively blocks this cascade.

IRF3_Pathway_Inhibition cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_downstream Downstream Events PRR Activation PRR Activation TBK1_IKKe TBK1 / IKKε PRR Activation->TBK1_IKKe activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 p-IRF3 (Inactive) This compound This compound This compound->TBK1_IKKe inhibits IRF3_dimer IRF3 Dimerization & Nuclear Translocation pIRF3->IRF3_dimer prevents IFN_production Type I Interferon Production IRF3_dimer->IFN_production leads to

Figure 1: Inhibition of the IRF3 signaling pathway by this compound.
Modulation of the NF-κB Pathway

While the canonical activation of NF-κB is primarily mediated by the IKKα/IKKβ/NEMO complex, TBK1 and IKKε can also contribute to NF-κB activation through non-canonical pathways. By inhibiting these kinases, this compound can modulate NF-κB-dependent gene expression.

NFkB_Pathway_Modulation cluster_upstream Upstream Stimuli cluster_kinase Kinase Activity cluster_downstream Downstream Events Stimuli Pro-inflammatory Stimuli TBK1_IKKe TBK1 / IKKε Stimuli->TBK1_IKKe activates NFkB_activation NF-κB Activation TBK1_IKKe->NFkB_activation contributes to This compound This compound This compound->TBK1_IKKe inhibits Gene_expression Inflammatory Gene Expression NFkB_activation->Gene_expression drives

Figure 2: Modulation of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Workflow:

Radiometric_Assay_Workflow Start Start Incubate Incubate Kinase, Substrate & this compound Start->Incubate Add_ATP Add [γ-32P]ATP Incubate->Add_ATP Stop_reaction Stop Reaction Add_ATP->Stop_reaction Capture Capture Substrate on Filter Stop_reaction->Capture Wash Wash Unbound ATP Capture->Wash Quantify Quantify Radioactivity Wash->Quantify End End Quantify->End

Figure 3: General workflow for a radiometric kinase inhibition assay.

Methodology:

  • Reaction Setup: Recombinant TBK1, IKKε, or IKK2 is incubated with a specific peptide substrate and varying concentrations of this compound in a kinase reaction buffer.

  • Initiation: The reaction is initiated by the addition of [γ-32P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for substrate phosphorylation.

  • Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting onto a phosphocellulose membrane.

  • Washing: The membrane is washed to remove unincorporated [γ-32P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Cellular TBK1 Inhibition Assay (ISRE-Luciferase Reporter)

This cell-based assay measures the ability of this compound to inhibit TBK1 activity in a cellular context by monitoring the activation of an Interferon-Stimulated Response Element (ISRE) driving a luciferase reporter gene.

Workflow:

Cellular_Assay_Workflow Start Start Seed_cells Seed HEK293-ISRE-Luc Cells Start->Seed_cells Treat_inhibitor Treat with this compound Seed_cells->Treat_inhibitor Stimulate Stimulate with poly(I:C) Treat_inhibitor->Stimulate Lyse_cells Lyse Cells Stimulate->Lyse_cells Measure_luciferase Measure Luciferase Activity Lyse_cells->Measure_luciferase End End Measure_luciferase->End

Figure 4: General workflow for a cellular ISRE-luciferase reporter assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing an ISRE-luciferase reporter construct are seeded in multi-well plates.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: The TBK1/IKKε pathway is activated by treating the cells with a Toll-like receptor 3 (TLR3) agonist, such as polyinosinic:polycytidylic acid (poly(I:C)).

  • Incubation: Cells are incubated for a sufficient period to allow for luciferase gene expression.

  • Lysis and Detection: Cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.

Clinical Development Status

As of the date of this document, no clinical trial information for this compound is publicly available on major clinical trial registries. Its development status remains in the preclinical phase.

Conclusion

This compound is a valuable research tool for investigating the roles of TBK1 and IKKε in innate immunity and other cellular processes. Its potent and dual inhibitory activity, coupled with selectivity against key cell-cycle kinases, makes it a specific modulator of the IRF3 and NF-κB signaling pathways. The experimental protocols detailed herein provide a framework for its application in both biochemical and cellular studies. Further investigation into its broader kinase selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

GSK319347A: A Technical Guide to the Dual TBK1/IKKε Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK319347A is a potent and selective small molecule inhibitor that targets both TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two critical non-canonical IκB kinases. These kinases are key regulators of the innate immune response, particularly in the signaling pathways downstream of pattern recognition receptors (PRRs) that lead to the production of type I interferons and other inflammatory mediators. Dysregulation of TBK1 and IKKε has been implicated in various pathological conditions, including autoimmune diseases and cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
TBK193Biochemical
IKKε469Biochemical
IKK2790Biochemical

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of this compound

Target PathwayCellular IC50 (nM)Cell Type
TBK172Not specified

Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of TBK1 and IKKε, preventing the phosphorylation of their downstream substrates. This dual inhibition effectively blocks the signaling cascades initiated by these kinases.

Signaling Pathways Modulated by this compound

TBK1 and IKKε are central components of several signaling pathways that regulate innate immunity and inflammation. This compound, by inhibiting these kinases, can modulate these pathways.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical cytosolic DNA sensing pathway that activates the innate immune system. Upon binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum and recruits TBK1. TBK1 then phosphorylates itself and the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to IRF3 dimerization, nuclear translocation, and the transcription of type I interferons and other inflammatory genes.[2][3][4] this compound blocks this process by inhibiting TBK1 autophosphorylation and the subsequent phosphorylation of IRF3.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER binds and activates STING_Active STING (Active Dimer) STING_ER->STING_Active dimerizes and translocates TBK1 TBK1 STING_Active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Type_I_IFN Type I Interferon Genes pIRF3_dimer->Type_I_IFN induces transcription This compound This compound This compound->TBK1 inhibits

Caption: STING signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

TBK1 and IKKε can also contribute to the activation of the NF-κB family of transcription factors, which play a crucial role in inflammation, immunity, and cell survival. They can phosphorylate various components of the NF-κB signaling cascade, leading to the activation of NF-κB target genes. By inhibiting TBK1 and IKKε, this compound can attenuate NF-κB-mediated gene expression.

NFkB_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Upstream Receptor (e.g., TLRs) Adaptors Adaptor Proteins Receptor->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe activate IKK_complex IKK Complex (IKKα/β/γ) TBK1_IKKe->IKK_complex can phosphorylate IkB IκBα IKK_complex->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB_p65_p50 NF-κB (p65/p50) Inflammatory_Genes Inflammatory Genes NFkB_p65_p50->Inflammatory_Genes induces transcription pIkB->NFkB_p65_p50 degradation releases This compound This compound This compound->TBK1_IKKe inhibits

Caption: Role of TBK1/IKKε in NF-κB signaling and its inhibition by this compound.

Experimental Protocols

Detailed, standardized protocols for the characterization of this compound are not published in a single source. However, based on common methodologies for kinase inhibitor profiling, representative protocols can be outlined.

Biochemical IC50 Determination (Representative Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase using a mobility shift assay or filter-binding assay.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at a concentration near the Km for each enzyme)

  • Substrate peptide (e.g., a generic kinase substrate or a specific peptide for TBK1/IKKε)

  • This compound stock solution in DMSO

  • γ-³²P-ATP or unlabeled ATP with a corresponding detection system (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the inhibitor dilution (or DMSO for control), and the substrate peptide.

  • Initiation: Start the reaction by adding ATP (and γ-³²P-ATP if using radiography).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Filter-binding assay: Stop the reaction by spotting the mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated γ-³²P-ATP and quantify the radioactivity on the filter using a scintillation counter.

    • ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Reaction_Setup Combine Kinase, Inhibitor, and Substrate in Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Measure Kinase Activity (e.g., ³²P incorporation or ADP production) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Calc Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Calc

Caption: General workflow for a biochemical kinase inhibitor assay.

Cell-Based Assay for TBK1/IKKε Inhibition (Representative Protocol)

This protocol outlines a general method to assess the cellular potency of this compound by measuring the inhibition of downstream signaling events.

Materials:

  • A suitable cell line (e.g., THP-1 monocytes or HEK293 cells expressing components of the STING pathway)

  • Cell culture medium and supplements

  • A stimulus to activate the TBK1/IKKε pathway (e.g., lipopolysaccharide (LPS), poly(I:C), or a STING agonist like cGAMP)

  • This compound stock solution in DMSO

  • Reagents for endpoint measurement (e.g., ELISA kit for IFN-β, antibodies for Western blotting of p-IRF3, or a reporter gene assay system)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO for control) for a specific duration (e.g., 1-2 hours).

  • Stimulation: Add the stimulus (e.g., LPS) to the wells to activate the TBK1/IKKε pathway and incubate for a suitable time (e.g., 4-24 hours).

  • Endpoint Measurement:

    • ELISA: Collect the cell culture supernatant and measure the concentration of a secreted cytokine like IFN-β using an ELISA kit.

    • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot to detect the levels of phosphorylated IRF3 (p-IRF3) or other downstream targets.

    • Reporter Assay: If using a reporter cell line (e.g., with an IFN-β promoter-luciferase construct), lyse the cells and measure the reporter gene activity.

  • Data Analysis: Determine the percentage of inhibition of the measured endpoint for each concentration of this compound relative to the stimulated DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of TBK1 and IKKε in health and disease. Its potent dual inhibitory activity allows for the effective modulation of key innate immune signaling pathways. This technical guide provides a foundational understanding of its properties and methodologies for its characterization, serving as a resource for researchers in the fields of immunology, oncology, and drug discovery. Further investigation into its broader kinase selectivity and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

Unraveling the Kinase Inhibition Profile of GSK319347A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target kinases of GSK319347A, a potent and selective inhibitor of key enzymes in the NF-κB signaling pathway. This document details the compound's inhibitory activity, the experimental methodologies used for its characterization, and the signaling context of its targets.

Core Target Profile of this compound

This compound is a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with additional activity against IκB kinase 2 (IKK2).[1][2][3] Its inhibitory activity has been quantified through half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.

Table 1: Inhibitory Activity of this compound against Target Kinases
Target KinaseIC50 (nM)
TBK193
IKKε469
IKK2790

Data sourced from MedchemExpress and Selleck Chemicals product information.[1][2][3]

Notably, this compound demonstrates excellent selectivity against the cell-cycle kinases CDK2 and Aurora B.[2] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.

Signaling Pathway Context

The primary targets of this compound, TBK1 and IKKε, are key serine/threonine kinases that play a crucial role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival.[4] Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer.[4][5][6]

The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for this compound.

G Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates This compound This compound NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates IkB->NF-kB Releases

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's inhibitory activity involves standard biochemical and cell-based assays. The following sections detail the generalized methodologies for these key experiments, based on common practices in kinase inhibitor profiling.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target kinases.

Objective: To determine the IC50 value of this compound against TBK1, IKKε, and IKK2.

Materials:

  • Recombinant human TBK1, IKKε, and IKK2 enzymes

  • Kinase-specific substrate peptide (e.g., a peptide containing the IκBα phosphorylation site)

  • ATP (adenosine triphosphate)

  • This compound (in various concentrations)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assay for NF-κB Pathway Inhibition

This assay evaluates the ability of this compound to inhibit the NF-κB signaling pathway within a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting NF-κB activation.

Materials:

  • A suitable cell line (e.g., HEK293) that expresses the components of the NF-κB pathway.[1]

  • A stimulant to activate the NF-κB pathway (e.g., TNF-α or LPS).

  • This compound (in various concentrations).

  • Cell culture medium and supplements.

  • Assay for measuring NF-κB activation (e.g., a reporter gene assay with a luciferase reporter driven by an NF-κB response element, or an ELISA for phosphorylated IκBα).

  • 96-well cell culture plates.

Workflow:

Caption: Workflow for a cell-based NF-κB inhibition assay.

Conclusion

This compound is a well-characterized inhibitor of TBK1, IKKε, and IKK2. Its potent and selective activity against these key kinases in the NF-κB pathway makes it a valuable tool for research into the roles of this pathway in health and disease. The methodologies outlined in this guide provide a foundation for the further investigation and application of this compound in preclinical drug discovery and development.

References

GSK319347A: A Technical Overview of a Dual TBK1/IKKε Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK319347A, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This document summarizes its inhibitory activity, details the experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Core Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against its primary targets and in a cell-based assay.

Target/AssayIC50 Value (nM)
TBK1 (enzyme assay)93[1][2][3][4]
IKKε (enzyme assay)469[1][2][3][4]
IKK2 (enzyme assay)790[1][2][3][4]
ISRE-luciferase reporter gene assay (HEK293 cells)72[3][4]

Signaling Pathway Involvement

This compound primarily targets the TBK1 and IKKε kinases, which are key regulators of the innate immune response.[5] These kinases play a crucial role in the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3) and the NF-κB signaling pathway, leading to the production of type I interferons and other inflammatory mediators.[5][6]

The diagram below illustrates the canonical signaling pathway leading to the activation of IRF3 and NF-κB, and the points of inhibition by this compound.

G cluster_receptor Cell Surface / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88_TRIF Adaptor Proteins (e.g., MyD88, TRIF) TLR->MyD88_TRIF TRAF3_6 TRAF3 / TRAF6 MyD88_TRIF->TRAF3_6 TBK1_IKKe TBK1 / IKKε TRAF3_6->TBK1_IKKe IKK_complex IKK Complex (IKKα/β/γ) TRAF3_6->IKK_complex IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates IkB IκB IKK_complex->IkB phosphorylates p_IRF3 p-IRF3 Gene_Expression Type I IFN & Inflammatory Gene Expression p_IRF3->Gene_Expression translocates p_IkB p-IκB NFkB NF-κB (p65/p50) p_IkB->NFkB releases NFkB->Gene_Expression translocates inhibitor This compound inhibitor->TBK1_IKKe inhibits

Caption: TBK1/IKKε Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a common method for determining the IC50 values of kinase inhibitors.

Principle: This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound. Inhibition of tracer binding results in a decrease in the FRET signal.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_detection Detection A Prepare Kinase Solution (TBK1, IKKε, or IKK2) F Add Kinase and Antibody mixture A->F B Prepare Europium-labeled Anti-tag Antibody B->F C Prepare Alexa Fluor™ 647-labeled Kinase Tracer G Add Tracer C->G D Prepare Serial Dilution of this compound E Add this compound dilutions to wells D->E E->F F->G H Incubate at Room Temperature G->H I Read TR-FRET Signal (Emission at 665 nm and 615 nm) H->I J Calculate Emission Ratio and Determine IC50 I->J

Caption: Workflow for a TR-FRET Kinase Inhibition Assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase (TBK1, IKKε, or IKK2) and the europium-labeled anti-tag antibody in the kinase buffer to the desired concentrations.

    • Prepare a stock solution of the Alexa Fluor™ 647-labeled tracer in DMSO and then dilute it in the kinase buffer.

    • Perform a serial dilution of this compound in DMSO, and then dilute in the kinase buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.

    • Add the kinase/antibody mixture to all wells.

    • Initiate the reaction by adding the tracer to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ISRE-Luciferase Reporter Gene Assay (Cell-based Activity)

This assay measures the ability of a compound to inhibit the activation of the Interferon-Stimulated Response Element (ISRE), a downstream target of the TBK1/IKKε-IRF3 signaling pathway.

Principle: HEK293 cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an ISRE promoter and a constitutively expressed Renilla luciferase plasmid (for normalization). Activation of the TBK1/IKKε pathway by a stimulus (e.g., poly(I:C)) leads to the expression of firefly luciferase. The inhibitory effect of this compound is quantified by the reduction in luciferase activity.

Workflow Diagram:

G cluster_transfection Cell Culture & Transfection cluster_treatment Treatment cluster_lysis_detection Lysis & Detection A Seed HEK293 cells in a 96-well plate B Co-transfect with ISRE-Luciferase and Renilla-Luciferase plasmids A->B C Incubate for 24-48 hours B->C D Pre-treat cells with This compound dilutions C->D E Stimulate with poly(I:C) D->E F Incubate for 6-16 hours E->F G Lyse cells F->G H Measure Firefly Luciferase Activity G->H I Measure Renilla Luciferase Activity G->I J Normalize Firefly to Renilla and determine IC50 H->J I->J

Caption: Workflow for an ISRE-Luciferase Reporter Gene Assay.

Detailed Steps:

  • Cell Culture and Transfection:

    • Seed HEK293 cells into a 96-well white, clear-bottom plate at a suitable density.

    • After 24 hours, co-transfect the cells with an ISRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the transfection medium and add the this compound dilutions to the cells.

    • Incubate for a pre-determined time (e.g., 1 hour).

    • Stimulate the cells by adding poly(I:C) (a TLR3 agonist) to the wells.

    • Incubate for an additional 6-16 hours.[7]

  • Luciferase Assay and Data Analysis:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity using a luminometer and a luciferase assay reagent.

    • Measure the Renilla luciferase activity using a separate reagent.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

GSK319347A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK319347A, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its evaluation.

Core Compound Information

This compound is a small molecule inhibitor with demonstrated activity against key kinases in the innate immune and inflammatory signaling pathways.

Chemical Structure and Properties

  • IUPAC Name: 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarbonitrile[1][2]

  • CAS Number: 862812-98-4[1][3][4]

  • Molecular Formula: C₂₂H₁₉N₃O₅S₂[1][4]

  • Molecular Weight: 469.53 g/mol [1][4][5]

Mechanism of Action and Biological Activity

This compound functions as a dual inhibitor of TBK1 and IKKε, two non-canonical IκB kinases that play a crucial role in the activation of interferon regulatory factors (IRFs) and NF-κB signaling.[3][5][6] It also exhibits inhibitory activity against IKK2, albeit at a higher concentration.[3][4][5] The primary mechanism of action is the competitive inhibition at the ATP-binding site of these kinases.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Target KinaseIC₅₀ (nM)pIC₅₀Reference
TBK193-[3][4][5]
IKKε4697.4[1][2][3][5]
IKK2790-[3][4][5]

Signaling Pathways

TBK1 and IKKε are central components of intracellular signaling cascades that are activated in response to pathogens and pro-inflammatory stimuli.

Innate Immune Signaling Pathway

TBK1 and IKKε are essential for the production of type I interferons (IFNs) in response to viral infections. Upon recognition of viral components by pattern recognition receptors (PRRs), a signaling cascade is initiated, leading to the activation of TBK1/IKKε. These kinases then phosphorylate and activate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I IFN genes.

Innate_Immune_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR PRR (e.g., TLR3, RIG-I) Adaptor Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptor Viral PAMPs TBK1_IKKe TBK1 / IKKε Adaptor->TBK1_IKKe activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer dimerizes & translocates This compound This compound This compound->TBK1_IKKe inhibits IFN_Gene Type I IFN Genes IRF3_dimer->IFN_Gene induces transcription IFN_mRNA IFN mRNA IFN_Gene->IFN_mRNA

Innate immune signaling pathway mediated by TBK1/IKKε.

NF-κB Signaling Pathway

While primarily associated with non-canonical NF-κB activation, TBK1 and IKKε can also contribute to the canonical NF-κB pathway, which is critical for inflammatory responses. They can be activated downstream of various receptors, including Toll-like receptors (TLRs), leading to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate gene transcription.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand TRAF6 TRAF6 MyD88->TRAF6 TBK1_IKKe TBK1 / IKKε TRAF6->TBK1_IKKe activates IKK_complex IKK Complex (IKKα/β/γ) TBK1_IKKe->IKK_complex activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB phosphorylates IκBα NFkB p50/p65 IkBa_NFkB->NFkB IκBα degradation Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes translocates & induces transcription This compound This compound This compound->TBK1_IKKe inhibits Inflammatory_mRNA mRNA Inflammatory_Genes->Inflammatory_mRNA

Role of TBK1/IKKε in the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against TBK1 and IKKε. Specific conditions may need to be optimized.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase.

Materials:

  • Recombinant TBK1 or IKKε enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or other test compounds) serially diluted in DMSO

  • 384-well microplate

Procedure:

  • Prepare a 3X solution of the test compound (e.g., this compound) in the kinase buffer.

  • Prepare a 3X mixture of the kinase and the Eu-anti-Tag antibody in the kinase buffer.

  • Prepare a 3X solution of the kinase tracer in the kinase buffer.

  • In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Initiate the reaction by adding 5 µL of the 3X tracer solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and determine the IC₅₀ values from the dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant TBK1 or IKKε enzyme

  • Substrate (e.g., a specific peptide or a general substrate like myelin basic protein)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]

  • This compound (or other test compounds) serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Microplate

Procedure:

  • Add 2.5 µL of the test compound solution and 2.5 µL of the enzyme solution to the wells of a microplate.

  • Add 5 µL of a mixture of the substrate and ATP to initiate the reaction.

  • Incubate at room temperature for 60 minutes.[7]

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[7]

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[7]

  • Measure the luminescence using a plate-reading luminometer.

  • Determine the IC₅₀ values from the dose-response curve.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a kinase inhibitor like this compound typically follows a multi-step process from initial screening to in vivo testing.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assays (IC₅₀ Determination) Hit_ID->Biochem_Assay Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Cell_Assay Cell-Based Assays (Target Engagement & Pathway Modulation) Selectivity->Cell_Assay Toxicity In Vitro Toxicity Cell_Assay->Toxicity In_Vivo_PKPD In Vivo Pharmacokinetics (PK) & Pharmacodynamics (PD) Toxicity->In_Vivo_PKPD Efficacy Preclinical Efficacy Models In_Vivo_PKPD->Efficacy

General workflow for the evaluation of a kinase inhibitor.

References

The Dual TBK1/IKKε Inhibitor GSK319347A: A Technical Overview for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, GSK319347A presents a targeted approach to modulating innate immune signaling. This potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) offers a valuable tool for investigating the intricate roles of these kinases in inflammatory and autoimmune diseases. This document provides a comprehensive guide to the core technical aspects of this compound, including its mechanism of action, available quantitative data, and conceptual experimental frameworks.

Core Mechanism of Action: Targeting Key Nodes in Innate Immunity

This compound functions as a dual inhibitor of the non-canonical IκB kinases, TBK1 and IKKε. These kinases are pivotal regulators of the type I interferon (IFN) response, a critical component of the innate immune system's defense against viral and bacterial infections.[1] Dysregulation of the TBK1/IKKε signaling axis has been implicated in the pathophysiology of various autoimmune and inflammatory conditions.[1]

The primary molecular targets of this compound are central to the activation of interferon regulatory factors (IRFs), particularly IRF3 and IRF7, which are master transcription factors for type I IFNs and other inflammatory genes.[1] By inhibiting TBK1 and IKKε, this compound effectively blocks the phosphorylation and subsequent activation of these IRFs.

Biochemical Potency and Selectivity

This compound has been characterized by its inhibitory activity against its primary targets, as well as its selectivity over other related kinases. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below.

TargetIC50 (nM)
TBK193
IKKε469
IKK2790

Table 1: Inhibitory Potency of this compound. This table summarizes the reported IC50 values of this compound against its target kinases.[2]

Signaling Pathway Inhibition

This compound intervenes in the signaling cascade downstream of various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors initiate a signaling cascade that converges on the activation of TBK1 and IKKε.

G Conceptual Signaling Pathway Targeted by this compound cluster_receptor Pattern Recognition Receptors cluster_kinases Target Kinases cluster_transcription_factors Transcription Factors cluster_response Cellular Response TLR TLRs / RLRs TBK1 TBK1 TLR->TBK1 IKKe IKKε TLR->IKKe IRF3 IRF3 TBK1->IRF3 IRF7 IRF7 IKKe->IRF7 IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN IRF7->IFN This compound This compound This compound->TBK1 This compound->IKKe G In Vitro Cytokine Inhibition Assay Workflow cluster_workflow Start Culture Macrophages Pretreat Pre-treat with This compound or Vehicle Start->Pretreat Stimulate Stimulate with TLR Agonist (e.g., LPS) Pretreat->Stimulate Collect Collect Supernatants Stimulate->Collect Analyze Quantify Cytokines (ELISA / Multiplex) Collect->Analyze End Determine IC50 Analyze->End

References

GSK319347A: A Technical Guide to its Interaction with NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the compound GSK319347A and its mechanism of action concerning the Nuclear Factor-kappa B (NF-κB) signaling pathway. It consolidates key quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual diagrams to illustrate complex molecular interactions and workflows.

Introduction: The NF-κB Pathway and this compound

The NF-κB family of transcription factors are critical regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling cascade is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer, making it a key target for therapeutic intervention.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] The canonical activation pathway is triggered by stimuli such as tumor necrosis factor-alpha (TNF-α), which activates the IκB kinase (IKK) complex.[4] This complex, primarily through its IKKβ subunit, phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[2]

This compound is a small molecule inhibitor that targets key kinases within this signaling network. While it is described as a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IKKε (IKK-epsilon), it also demonstrates inhibitory activity against the canonical IKK2 (IKKβ) kinase, directly impacting the primary NF-κB activation cascade.[5][6]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NF-κB pathway by targeting multiple IκB kinase-related enzymes. Its primary mechanism in the context of canonical NF-κB signaling is the inhibition of IKKβ. By blocking IKKβ activity, this compound prevents the phosphorylation of IκBα. Consequently, IκBα remains bound to the NF-κB p65/p50 heterodimer, preventing its degradation and effectively trapping the transcription factor complex in the cytoplasm. This blockade of nuclear translocation is the pivotal step through which this compound suppresses the transcription of NF-κB target genes.

Additionally, this compound potently inhibits the non-canonical kinases TBK1 and IKKε. These kinases can also contribute to NF-κB pathway regulation, in part by directly phosphorylating the p65 subunit at sites like Serine 536, which can modulate its transcriptional activity.[7] Therefore, this compound can influence NF-κB signaling at multiple levels: blocking its initial activation by inhibiting IKKβ and modulating the activity of the translocated p65 subunit by inhibiting TBK1/IKKε.

Reporter_Assay_Workflow start Start plate_cells 1. Plate HEK293T cells with NF-κB luciferase reporter in 96-well plate. start->plate_cells end End preincubate 2. Pre-incubate cells with this compound or vehicle (DMSO) for 1-2 hours. plate_cells->preincubate stimulate 3. Stimulate cells with TNF-α (e.g., 10 ng/mL). preincubate->stimulate incubate 4. Incubate for 6-24 hours at 37°C, 5% CO2. stimulate->incubate lyse 5. Lyse cells and add luciferase substrate. incubate->lyse read 6. Measure luminescence using a plate reader. lyse->read analyze 7. Analyze data: Normalize to controls and calculate IC50. read->analyze analyze->end Western_Blot_Workflow start Start plate_cells 1. Culture cells (e.g., HeLa, THP-1) in 6-well plates. start->plate_cells end End treat_cells 2. Pre-treat with this compound or vehicle, then stimulate with TNF-α (0-30 min). plate_cells->treat_cells lyse_cells 3. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. treat_cells->lyse_cells quantify_protein 4. Determine protein concentration (e.g., BCA assay). lyse_cells->quantify_protein sds_page 5. Separate proteins by SDS-PAGE. quantify_protein->sds_page transfer 6. Transfer proteins to a PVDF membrane. sds_page->transfer probe 7. Probe with primary antibodies (anti-p-IκBα, anti-IκBα, anti-Actin). transfer->probe image 8. Incubate with HRP-conjugated secondary antibody and visualize. probe->image image->end IF_Workflow start Start plate_cells 1. Grow cells (e.g., A549) on glass coverslips in a 24-well plate. start->plate_cells end End treat_cells 2. Pre-treat with this compound or vehicle, then stimulate with TNF-α for 30-60 min. plate_cells->treat_cells fix_perm 3. Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100. treat_cells->fix_perm block 4. Block with 1% BSA in PBS. fix_perm->block primary_ab 5. Incubate with anti-p65/RelA primary antibody. block->primary_ab secondary_ab 6. Incubate with fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). primary_ab->secondary_ab stain_mount 7. Counterstain nuclei with DAPI and mount coverslip on a slide. secondary_ab->stain_mount image 8. Acquire images using a fluorescence microscope. stain_mount->image image->end

References

The Role of GSK319347A in Innate Immunity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK319347A is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two critical kinases that play a central role in the innate immune system's response to pathogenic invasion and cellular stress. By targeting these kinases, this compound modulates the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making it a valuable tool for investigating the intricacies of innate immune signaling and a potential therapeutic candidate for inflammatory and autoimmune diseases. This guide provides a comprehensive overview of this compound, including its mechanism of action, its impact on key innate immunity signaling pathways, and detailed experimental protocols for its use in research settings.

Core Mechanism of Action: Inhibition of TBK1 and IKKε

This compound exerts its effects by inhibiting the kinase activity of TBK1 and IKKε. These non-canonical IκB kinases are essential downstream effectors of various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and the cGAS-STING pathway.

Biochemical and Cellular Potency

This compound has been characterized by its inhibitory activity against its primary targets in both biochemical and cellular assays.

TargetAssay TypeIC50 (nM)Reference
TBK1Biochemical93[1][2]
IKKεBiochemical469[1][2]
IKK2Biochemical790[1][2]
TBK1Cellular (ISRE-luciferase reporter)72[1]

IC50: Half-maximal inhibitory concentration. ISRE: Interferon-Stimulated Response Element.

Role in Key Innate Immunity Signaling Pathways

TBK1 and IKKε are central nodes in signaling cascades that lead to the activation of transcription factors IRF3, IRF7, and NF-κB, which in turn drive the expression of type I IFNs and other inflammatory genes. By inhibiting these kinases, this compound can be used to probe and modulate these critical pathways.

The cGAS-STING Pathway

The cGAS-STING pathway is a primary sensor of cytosolic DNA. Upon activation, STING recruits and activates TBK1, which then phosphorylates IRF3, leading to its dimerization, nuclear translocation, and the induction of IFN-β expression.

cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates This compound This compound This compound->TBK1 pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_beta_gene IFN-β Gene pIRF3->IFN_beta_gene activates transcription

cGAS-STING signaling pathway and the inhibitory action of this compound.
TLR3 and TLR4 Signaling

TLR3 and TLR4 recognize viral double-stranded RNA (dsRNA) and bacterial lipopolysaccharide (LPS), respectively. Both pathways can signal through the adaptor protein TRIF, leading to the recruitment and activation of TBK1/IKKε and subsequent phosphorylation of IRF3.

cluster_extracellular Extracellular/Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 binds LPS LPS TLR4 TLR4 LPS->TLR4 binds TRIF TRIF TLR3->TRIF recruits TLR4->TRIF recruits TBK1_IKKe TBK1/IKKε TRIF->TBK1_IKKe activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates This compound This compound This compound->TBK1_IKKe pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription

TLR3/4 signaling and the inhibitory action of this compound.
RIG-I-Like Receptor (RLR) Signaling

RLRs, including RIG-I and MDA5, are cytosolic sensors of viral RNA. Upon RNA binding, they interact with the mitochondrial antiviral-signaling protein (MAVS), which then assembles a signaling complex that includes TBK1/IKKε to activate IRF3.

cluster_cytosol Cytosol cluster_nucleus Nucleus viralRNA Viral RNA RIGI_MDA5 RIG-I/MDA5 viralRNA->RIGI_MDA5 binds & activates MAVS MAVS (Mitochondria) RIGI_MDA5->MAVS activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates This compound This compound This compound->TBK1_IKKe pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription

RLR signaling and the inhibitory action of this compound.

Impact on Cytokine Production in Macrophages

Studies on TBK1-deficient macrophages have demonstrated a significant increase in the production of pro-inflammatory cytokines upon TLR stimulation, suggesting an anti-inflammatory role for TBK1.[3] Inhibition of TBK1 with this compound is expected to phenocopy these effects.

CytokineStimulantChange in TBK1-deficient Macrophages (vs. Wild-Type)
IL-1β mRNA Pam3CSK4 (TLR2 agonist)~15-fold increase
IL-6 mRNA Pam3CSK4 (TLR2 agonist)~5-fold increase
TNF-α mRNA Pam3CSK4 (TLR2 agonist)~3-fold increase
IL-1β Protein Pam3CSK4 (TLR2 agonist)Significantly increased
IL-6 Protein Pam3CSK4 (TLR2 agonist)Significantly increased
TNF-α Protein Pam3CSK4 (TLR2 agonist)Significantly increased

Data is extrapolated from studies on TBK1-deficient macrophages and represents the expected outcome of this compound treatment.[3]

Detailed Experimental Protocols

In Vitro TBK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on TBK1 kinase activity.

Materials:

  • Recombinant human TBK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • In a 96-well plate, add 2.5 µL of the this compound dilutions. For positive and negative controls, add 2.5 µL of buffer with the corresponding DMSO concentration.

  • Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP. Add 12.5 µL of the master mix to each well.

  • Add 10 µL of Kinase Assay Buffer to the "Blank" wells.

  • Dilute the TBK1 enzyme in Kinase Assay Buffer.

  • Initiate the reaction by adding 10 µL of the diluted TBK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition and IC50 value for this compound.

ISRE-Luciferase Reporter Gene Assay in HEK293 Cells

This cellular assay measures the inhibition of the TBK1-IRF3 signaling axis.[1]

Materials:

  • HEK293 cells stably expressing an ISRE-luciferase reporter construct

  • DMEM supplemented with 10% FBS and antibiotics

  • Poly(I:C)

  • This compound

  • Luciferase assay reagent

Procedure:

  • Seed the ISRE-luciferase HEK293 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with poly(I:C) to activate the TLR3-TBK1-IRF3 pathway.

  • Incubate the cells for 4.5 hours.[1]

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Calculate the percent inhibition and IC50 value for this compound.

cluster_workflow ISRE-Luciferase Assay Workflow seed_cells Seed ISRE-Luciferase HEK293 cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with Poly(I:C) pretreat->stimulate incubate Incubate (4.5 hours) stimulate->incubate measure_luc Measure Luciferase Activity incubate->measure_luc analyze Calculate % Inhibition and IC50 measure_luc->analyze

Workflow for ISRE-Luciferase Reporter Gene Assay.
Western Blot for IRF3 Phosphorylation in Macrophages

This assay determines the effect of this compound on the activation of IRF3.

Materials:

  • RAW264.7 macrophages or bone marrow-derived macrophages (BMDMs)

  • LPS or other appropriate stimulus

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Plate macrophages and allow them to adhere.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS for the desired time (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.

In Vivo Lipopolysaccharide (LPS) Challenge Model

This protocol is for preparing this compound for in vivo administration in mice to assess its anti-inflammatory effects.[2]

Formulation for Oral and Intraperitoneal Injection:

  • Prepare a 22.5 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution (2.25 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to reach a final volume of 1 mL.

Procedure:

  • Administer the formulated this compound to mice via oral gavage or intraperitoneal injection at the desired dose.

  • After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS.

  • Monitor the mice for signs of inflammation and collect blood or tissue samples at various time points to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex roles of TBK1 and IKKε in innate immunity. Its ability to potently and selectively inhibit these kinases allows for the detailed investigation of signaling pathways that are crucial for both host defense and the pathogenesis of inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies to further unravel the intricacies of innate immune regulation. As our understanding of these pathways grows, so too will the potential for targeted therapeutics like this compound to treat a wide range of human diseases.

References

In-Depth Technical Guide: GSK319347A in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK319347A is a potent and selective small molecule inhibitor with significant implications for cancer research. This technical guide provides a comprehensive overview of its mechanism of action, preclinical data, and detailed experimental protocols to support its application in laboratory settings. This compound dually targets TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of the NF-κB signaling pathway, and also exhibits inhibitory activity against IκB kinase 2 (IKK2). Dysregulation of the NF-κB pathway is a hallmark of many cancers, making its components attractive therapeutic targets.

Core Mechanism of Action

This compound exerts its anti-cancer potential primarily through the inhibition of the NF-κB signaling cascade. In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various oncogenic signals, the IκB kinase (IKK) complex, which includes IKKα, IKKβ (IKK2), and the regulatory subunit NEMO (IKKγ), becomes activated. This leads to the phosphorylation and subsequent proteasomal degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of genes involved in cell proliferation, survival, angiogenesis, and metastasis.

TBK1 and IKKε are non-canonical IKKs that can also activate NF-κB, often in response to different stimuli than the canonical IKK complex. By inhibiting TBK1, IKKε, and IKK2, this compound effectively blocks both canonical and non-canonical NF-κB activation, leading to a multifaceted anti-tumor response.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its primary kinase targets and its potency in a cellular context.

Target Kinase IC50 (nM) [1]
TBK193
IKKε469
IKK2790
Cell Line Assay Type IC50 (nM) [1]
HEK293Cellular Potency72

Signaling Pathway Diagram

The following diagram illustrates the points of intervention of this compound within the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Canonical Pathway TBK1_IKKe TBK1/IKKε Receptor->TBK1_IKKe Non-Canonical Pathway IkB IκB IKK_Complex->IkB Phosphorylates TBK1_IKKe->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB_dimer NF-κB (p50/p65) NFkB_dimer_nuc NF-κB NFkB_dimer->NFkB_dimer_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK_Complex Inhibits IKK2 This compound->TBK1_IKKe Inhibits Target_Genes Target Gene Transcription NFkB_dimer_nuc->Target_Genes Activates Cell_Response Cancer Progression (Proliferation, Survival, etc.) Target_Genes->Cell_Response Leads to

Caption: Inhibition of TBK1, IKKε, and IKK2 by this compound blocks NF-κB activation.

Preclinical In Vitro & In Vivo Data

The following data is extracted from a study published in Theranostics investigating the role of IKKε in colorectal cancer metastasis. While this study did not use this compound specifically, it employed a pharmacological inhibitor of IKKε/TBK1, for which this compound is a prime example. The presented data reflects the expected outcomes of using a potent IKKε/TBK1 inhibitor in a similar experimental context.

In Vitro Efficacy
Cell Line Assay Treatment Result
HCT116Wound HealingIKKε/TBK1 InhibitorSignificant reduction in cell migration
HCT116Transwell InvasionIKKε/TBK1 InhibitorSignificant decrease in invasive capacity
SW480Gelatin DegradationIKKε/TBK1 InhibitorMarked inhibition of invadopodia formation
In Vivo Efficacy in a Mouse Model of Colorectal Cancer Metastasis
Treatment Group Metric Result
Vehicle ControlNumber of metastatic nodulesHigh
IKKε/TBK1 InhibitorNumber of metastatic nodulesSignificantly reduced

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound in cancer research, adapted from established protocols.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well and gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of NF-κB pathway components.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot (NF-κB Pathway Analysis) Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Mechanism_Confirmation Mechanism Confirmation Western_Blot->Mechanism_Confirmation Xenograft Tumor Xenograft Model (e.g., Colorectal Cancer) In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Metastasis) Tumor_Measurement->Endpoint_Analysis Efficacy_Evaluation In Vivo Efficacy Evaluation Endpoint_Analysis->Efficacy_Evaluation

Caption: A typical experimental workflow for evaluating this compound in cancer research.

Clinical Status

As of the latest search, there is no publicly available information regarding clinical trials for this compound. This compound appears to be primarily utilized as a research tool for preclinical studies investigating the therapeutic potential of TBK1/IKKε inhibition.

Conclusion

This compound is a valuable research tool for elucidating the role of the NF-κB pathway in cancer. Its potent and dual inhibition of TBK1 and IKKε, along with its activity against IKK2, provides a powerful means to probe the consequences of blocking this critical signaling network. The provided data and protocols serve as a foundation for researchers to design and execute experiments aimed at further characterizing the anti-cancer effects of this compound and the broader therapeutic strategy of targeting TBK1/IKKε in oncology. Further preclinical studies are warranted to explore its efficacy in a wider range of cancer models and to potentially pave the way for future clinical development.

References

Methodological & Application

Application Notes and Protocols for GSK319347A In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK319347A is a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of innate immunity and inflammatory signaling pathways. It also exhibits inhibitory activity against IκB kinase 2 (IKK2).[1][2][3] Accurate and reproducible in vitro assays are crucial for characterizing the potency and selectivity of this compound and similar inhibitors. This document provides detailed protocols for biochemical assays to determine the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, as well as an overview of a cell-based assay for target engagement.

Data Presentation

Inhibitory Activity of this compound
Target KinaseIC50 (nM)Cellular Potency (HEK293) (nM)Reference
TBK19372[1][3][4]
IKKε469Not Reported[1][3]
IKK2790Not Reported[1][2][3]

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways involving TBK1 and IKKε, which are central to the production of type I interferons and other inflammatory mediators.

TBK1_Signaling_Pathway cluster_0 Cytosol cluster_1 Nucleus PRR Pattern Recognition Receptors (e.g., cGAS, RIG-I) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors Viral/Bacterial PAMPs TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization IFNB IFN-β Gene Transcription pIRF3->IFNB Translocation

Caption: Simplified TBK1 signaling pathway leading to type I interferon production.

IKKe_Signaling_Pathway cluster_0 Cytosol cluster_1 Nucleus TLR Toll-like Receptors (e.g., TLR3, TLR4) Adaptors Adaptor Proteins (e.g., TRIF, TRAM) TLR->Adaptors PAMPs/DAMPs IKKe IKKε Adaptors->IKKe Recruitment & Activation IRF3_7 IRF3/IRF7 IKKe->IRF3_7 Phosphorylation pIRF3_7 p-IRF3/p-IRF7 (Dimer) IRF3_7->pIRF3_7 Dimerization IFN_genes IFN-α/β Gene Transcription pIRF3_7->IFN_genes Translocation

Caption: Simplified IKKε signaling pathway in response to TLR activation.

Experimental Protocols

The following protocols are adapted from established in vitro kinase assay methodologies and can be used to determine the IC50 of this compound.

Protocol 1: Radiometric Filter Binding Assay for TBK1/IKKε

This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by the kinase.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Substrate peptide (e.g., "TBK1-Tide")

  • This compound

  • [γ-³²P]ATP

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 12 mM MgCl₂, 1 mM β-glycerophosphate, 0.1 mg/ml BSA, 50 µM DTT.[5]

  • ATP

  • Phosphocellulose filter plates

  • Wash Buffer: 0.75% Phosphoric acid

  • Scintillation fluid

  • Microplate scintillation counter

Experimental Workflow:

Radiometric_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound in DMSO start->prep_inhibitor add_inhibitor Add this compound dilutions to microplate wells prep_inhibitor->add_inhibitor prep_mix Prepare kinase reaction mix: Kinase, Substrate Peptide, Kinase Buffer add_mix Add kinase reaction mix to wells prep_mix->add_mix add_inhibitor->add_mix pre_incubate Pre-incubate at room temperature (e.g., 20 minutes) add_mix->pre_incubate initiate_reaction Initiate reaction by adding [γ-³²P]ATP mix pre_incubate->initiate_reaction incubate Incubate at 30°C (e.g., 30-60 minutes) initiate_reaction->incubate stop_reaction Stop reaction by adding phosphoric acid incubate->stop_reaction transfer Transfer reaction mixture to phosphocellulose filter plate stop_reaction->transfer wash Wash plate multiple times with Wash Buffer transfer->wash dry Dry the filter plate wash->dry add_scintillant Add scintillation fluid dry->add_scintillant read Read radioactivity using a microplate scintillation counter add_scintillant->read analyze Analyze data to determine IC50 read->analyze end End analyze->end

Caption: Workflow for the radiometric filter binding assay.

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM.

  • In a microplate, add the diluted this compound or DMSO (for control wells).

  • Prepare a master mix containing the kinase (e.g., 5-10 nM recombinant TBK1 or IKKε) and substrate peptide (e.g., 50 µM TBK1-Tide) in kinase buffer.

  • Add the kinase/substrate master mix to the wells containing the inhibitor.

  • Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP to a final concentration of 100 µM.[6]

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixtures to a phosphocellulose filter plate, which will bind the phosphorylated peptide.

  • Wash the filter plate several times with wash buffer to remove unbound [γ-³²P]ATP.

  • Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Substrate (e.g., a suitable peptide or protein)

  • This compound

  • ATP

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[5]

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

Experimental Workflow:

ADPGlo_Assay_Workflow start Start add_inhibitor Add serial dilutions of This compound or DMSO to wells start->add_inhibitor add_enzyme Add kinase to wells add_inhibitor->add_enzyme add_substrate_atp Add substrate/ATP mix to initiate the kinase reaction add_enzyme->add_substrate_atp incubate_reaction Incubate at room temperature (e.g., 60 minutes) add_substrate_atp->incubate_reaction add_adpglo_reagent Add ADP-Glo™ Reagent to deplete unused ATP incubate_reaction->add_adpglo_reagent incubate_adpglo Incubate at room temperature (e.g., 40 minutes) add_adpglo_reagent->incubate_adpglo add_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection_reagent incubate_detection Incubate at room temperature (e.g., 30 minutes) add_detection_reagent->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence analyze Analyze data to determine IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

Procedure:

  • Add 1 µL of serially diluted this compound or DMSO (control) to the wells of a 384-well plate.[5]

  • Add 2 µL of kinase in kinase buffer to each well.

  • Add 2 µL of a substrate and ATP mixture to each well to start the reaction.[5] The ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.[5][8]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[5][8]

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.[5][8]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the IC50 by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Cellular Target Engagement Assay

A Cellular Thermal Shift Assay (CETSA) can be employed to verify the engagement of this compound with its target kinases within a cellular context. This assay is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Principle:

  • Cells are treated with either this compound or a vehicle control (DMSO).

  • The treated cells are heated to a range of temperatures.

  • Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.

  • The amount of soluble target protein (TBK1 or IKKε) at each temperature is quantified by Western blotting or other protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

This application note provides a framework for the in vitro characterization of this compound. Researchers should optimize the specific conditions for their experimental setup.

References

Application Notes and Protocols for GSK319347A Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK319347A is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key kinases in the innate immune signaling pathway. It also exhibits inhibitory activity against IκB kinase 2 (IKK2). These application notes provide detailed protocols for cell-based assays to characterize the activity and target engagement of this compound.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

TargetAssay TypeIC50 (nM)Cell Line
TBK1Enzymatic Assay93-
IKKεEnzymatic Assay469-
IKK2Enzymatic Assay790-
TBK1ISRE-Luciferase Reporter Assay72HEK293

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound. Upon recognition of viral components, such as polyinosinic:polycytidylic acid (poly(I:C)), signaling cascades are initiated that lead to the activation of TBK1/IKKε. These kinases then phosphorylate and activate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I interferons and other antiviral genes via the Interferon-Stimulated Response Element (ISRE). IKK2 is a key component of the canonical NF-κB pathway, which is activated by various stimuli and leads to the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus polyic poly(I:C) receptors TLRs / RLRs polyic->receptors tbk1_ikke TBK1 / IKKε receptors->tbk1_ikke irf3 IRF3 tbk1_ikke->irf3 Phosphorylation p_irf3 p-IRF3 irf3->p_irf3 p_irf3_nuc p-IRF3 p_irf3->p_irf3_nuc Translocation nfkb_stim NF-κB Stimuli (e.g., TNFα) ikk_complex IKK Complex (IKKα/IKKβ/NEMO) nfkb_stim->ikk_complex ikb IκB ikk_complex->ikb Phosphorylation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation isre ISRE p_irf3_nuc->isre nfkb_re NF-κB Response Element nfkb_nuc->nfkb_re ifn_genes Type I IFN Genes isre->ifn_genes Transcription inflam_genes Inflammatory Genes nfkb_re->inflam_genes Transcription gsk This compound gsk->tbk1_ikke gsk->ikk_complex Inhibits IKK2 (IKKβ)

Caption: this compound inhibits TBK1/IKKε and IKK2 signaling pathways.

Experimental Protocols

ISRE-Luciferase Reporter Gene Assay for TBK1/IKKε Inhibition

This assay measures the ability of this compound to inhibit the TBK1/IKKε-mediated activation of the Interferon-Stimulated Response Element (ISRE).

Materials:

  • HEK293 cells

  • ISRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • Poly(I:C)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a mix of 50 ng of ISRE-luciferase reporter plasmid and 5 ng of control plasmid in 25 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.

    • Add 50 µL of the transfection complex to each well.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the transfection medium from the cells and add 100 µL of the this compound dilutions.

    • Incubate for 1 hour.

  • Stimulation:

    • Add poly(I:C) to each well to a final concentration of 10 µg/mL.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's protocol.

    • Measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated, poly(I:C)-stimulated control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G start Start seed Seed HEK293 cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 transfect Transfect with ISRE-luciferase & control plasmids incubate1->transfect incubate2 Incubate 24 hours transfect->incubate2 treat Treat with this compound incubate2->treat incubate3 Incubate 1 hour treat->incubate3 stimulate Stimulate with poly(I:C) incubate3->stimulate incubate4 Incubate 6-8 hours stimulate->incubate4 luciferase Perform dual-luciferase assay incubate4->luciferase analyze Analyze data and determine IC50 luciferase->analyze end End analyze->end

Caption: Workflow for the ISRE-luciferase reporter gene assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cell line expressing TBK1 (e.g., HEK293)

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-TBK1 antibody

  • Anti-GAPDH antibody (loading control)

Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound or DMSO (vehicle control) for 1-2 hours.

  • Cell Harvest:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-TBK1 antibody. Use an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for TBK1 at each temperature for both this compound-treated and DMSO-treated samples.

    • Plot the relative amount of soluble TBK1 as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

G start Start treat Treat cells with this compound or DMSO start->treat harvest Harvest and resuspend cells treat->harvest heat Heat cell aliquots at various temperatures harvest->heat lyse Lyse cells by freeze-thaw heat->lyse centrifuge Centrifuge to pellet precipitated proteins lyse->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant western Analyze by Western blot for TBK1 supernatant->western analyze Generate melting curves and assess thermal shift western->analyze end End analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot for Phospho-IRF3

This assay determines the effect of this compound on the phosphorylation of IRF3, a direct downstream substrate of TBK1.

Materials:

  • HEK293 cells or other suitable cell line

  • This compound

  • Poly(I:C)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blot reagents

  • Anti-phospho-IRF3 (Ser396) antibody

  • Anti-total-IRF3 antibody

  • Anti-GAPDH or β-actin antibody (loading control)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with poly(I:C) (10 µg/mL) for 1-2 hours.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IRF3, total IRF3, and a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-IRF3 and total IRF3.

    • Normalize the phospho-IRF3 signal to the total IRF3 signal.

    • Compare the levels of phospho-IRF3 in this compound-treated cells to the stimulated control to determine the inhibitory effect.

NF-κB Reporter Gene Assay for IKK2 Inhibition

This assay measures the ability of this compound to inhibit IKK2-mediated activation of the NF-κB pathway.

Materials:

  • HEK293 cells

  • NF-κB-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • TNFα or other NF-κB stimulus

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Follow the same procedure as for the ISRE-luciferase assay, but use an NF-κB-luciferase reporter plasmid.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours.

  • Luciferase Assay and Data Analysis: Follow the same procedure as for the ISRE-luciferase assay to measure luciferase activity and determine the IC50 of this compound for IKK2 inhibition in cells.

Application Notes and Protocols for In Vivo Evaluation of GSK319347A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK319347A is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with additional inhibitory activity against IκB kinase 2 (IKK2).[1][2] These kinases are critical components of intracellular signaling pathways that regulate inflammatory and immune responses, primarily through the activation of NF-κB and interferon regulatory factors (IRFs). By targeting TBK1, IKKε, and IKK2, this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of TBK1, IKKε, and IKK2. These kinases are central to the activation of the canonical and non-canonical NF-κB signaling pathways, as well as the IRF3/7 pathway, which drives the production of type I interferons. Dysregulation of these pathways is a hallmark of many chronic inflammatory and autoimmune disorders.

Key Inhibitory Concentrations (IC50):

Target KinaseIC50 (nM)
TBK193
IKKε469
IKK2790

Table 1: In vitro inhibitory concentrations of this compound against target kinases.[1][2]

Signaling Pathway

The diagram below illustrates the central role of TBK1, IKKε, and IKK2 in the NF-κB and IRF signaling pathways, highlighting the points of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLRs MyD88_TRIF MyD88 / TRIF TLR->MyD88_TRIF TNFR TNFR TRAF6 TRAF6 TNFR->TRAF6 MyD88_TRIF->TRAF6 TBK1_IKKε TBK1 / IKKε MyD88_TRIF->TBK1_IKKε TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates NFκB_inactive p50/p65 (Inactive) IκBα->NFκB_inactive releases NFκB_active p50/p65 (Active) NFκB_inactive->NFκB_active translocates IRF3 IRF3 TBK1_IKKε->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer This compound This compound This compound->IKK_complex inhibits (IKK2) This compound->TBK1_IKKε inhibits Inflammatory_Genes Inflammatory Gene Transcription NFκB_active->Inflammatory_Genes TypeI_IFN Type I Interferon Production pIRF3_dimer->TypeI_IFN G cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation start Day 0: Primary Immunization (CII in CFA) boost Day 21: Booster Immunization (CII in IFA) start->boost onset Onset of Arthritis (Clinical Score ≥ 2) boost->onset treatment Daily Dosing: - Vehicle - this compound (5 mg/kg) - this compound (10 mg/kg) - Positive Control (e.g., Methotrexate) onset->treatment monitoring Monitor: - Clinical Score - Paw Thickness - Body Weight treatment->monitoring endpoint Day 42: Endpoint - Serum Collection (Cytokines, Antibodies) - Paw Histology - Gene Expression in Joints monitoring->endpoint

References

Application Notes and Protocols for GSK319347A in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GSK319347A, a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), and an inhibitor of IKK2, in preclinical mouse models. This document outlines the mechanism of action, provides detailed experimental protocols for in vivo administration, and offers guidance on dosage considerations.

Mechanism of Action

This compound is a small molecule inhibitor that targets key kinases in inflammatory and immune signaling pathways. It dually inhibits TBK1 and IKKε with high potency and also demonstrates inhibitory activity against IKK2[1]. These kinases are crucial components of the signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3, which play pivotal roles in the expression of pro-inflammatory cytokines and type I interferons.

Signaling Pathway

The diagram below illustrates the signaling pathways modulated by this compound. The inhibitor acts on TBK1, IKKε, and IKK2, thereby attenuating downstream inflammatory responses.

GSK319347A_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_kinases Target Kinases cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response PAMPs/DAMPs PAMPs/DAMPs TLRs/RLRs TLRs/RLRs PAMPs/DAMPs->TLRs/RLRs Pro-inflammatory\nCytokines (e.g., TNFα, IL-1β) Pro-inflammatory Cytokines (e.g., TNFα, IL-1β) TNFR/IL-1R TNFR/IL-1R Pro-inflammatory\nCytokines (e.g., TNFα, IL-1β)->TNFR/IL-1R TBK1 TBK1 TLRs/RLRs->TBK1 IKKe IKKε TLRs/RLRs->IKKe IKK2 IKK2 TNFR/IL-1R->IKK2 IRF3/7 IRF3/7 TBK1->IRF3/7 IKKe->IRF3/7 IκBα IκBα IKK2->IκBα This compound This compound This compound->TBK1 This compound->IKKe This compound->IKK2 Type I IFN Production Type I IFN Production IRF3/7->Type I IFN Production NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory\nGene Expression

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

In Vivo Formulation of this compound

The following protocols are recommended for the preparation of this compound for administration in mouse models. It is crucial to prepare fresh solutions for each day of dosing as solutions may be unstable[2].

Protocol 1: Suspended Solution for Oral or Intraperitoneal Injection [1]

This protocol yields a suspended solution with a solubility of up to 2.25 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.

  • Add Tween-80 to a final concentration of 5% of the total volume and mix until the solution is homogeneous.

  • Add saline to reach the final desired volume (45% of the total volume).

  • Vortex the solution thoroughly before each administration to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: Clear Solution for Oral or Intraperitoneal Injection [1]

This protocol yields a clear solution with a solubility of ≥ 2.25 mg/mL. Note that for continuous dosing periods exceeding half a month, this formulation should be used with caution[1].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to a final concentration of 90% of the total volume.

  • Mix thoroughly until a clear solution is obtained.

Experimental Workflow for a Dose-Finding Study

Due to the lack of publicly available, specific dosage information for this compound in mouse models, it is imperative for researchers to conduct a dose-finding study to determine the optimal and safe dosage for their specific model and experimental goals. The following workflow and table outline the key considerations for such a study.

Dose_Finding_Workflow cluster_planning Study Planning cluster_execution Execution cluster_analysis Data Analysis cluster_outcome Outcome Select Mouse Model Select Mouse Model Define Endpoints Define Endpoints Select Mouse Model->Define Endpoints Choose Vehicle Control Choose Vehicle Control Define Endpoints->Choose Vehicle Control Dose Range Selection Dose Range Selection Choose Vehicle Control->Dose Range Selection Administration Administration Dose Range Selection->Administration Monitoring Monitoring Administration->Monitoring PK/PD Analysis PK/PD Analysis Administration->PK/PD Analysis Toxicity Assessment Toxicity Assessment Monitoring->Toxicity Assessment Efficacy Evaluation Efficacy Evaluation Monitoring->Efficacy Evaluation Determine MTD Determine MTD Toxicity Assessment->Determine MTD Establish Optimal Dose Establish Optimal Dose Efficacy Evaluation->Establish Optimal Dose PK/PD Analysis->Establish Optimal Dose

Caption: Workflow for a dose-finding study.

Data Presentation: Key Parameters for a Dose-Finding Study

ParameterDescriptionKey Considerations
Mouse Model The specific strain and disease model being used.The genetic background and disease pathology can influence drug metabolism and efficacy.
Vehicle Control The formulation administered to the control group, lacking this compound.The vehicle itself should not have any biological effects. The chosen formulation protocol (1 or 2) will determine the vehicle composition.
Dose Range A range of doses to be tested.Start with a low dose and escalate. The in vitro IC50 values (TBK1: 93 nM, IKKε: 469 nM, IKK2: 790 nM) can provide a starting point for dose estimation, though direct translation is not always accurate.
Route of Administration The method of drug delivery.Oral gavage and intraperitoneal injection are common routes. The choice may depend on the desired pharmacokinetic profile.
Dosing Frequency How often the drug is administered.This will depend on the half-life of the compound in mice. A pilot pharmacokinetic study is recommended.
Treatment Duration The length of the treatment period.This should be determined by the experimental design and the specific disease model.
Toxicity Monitoring Observation for adverse effects.Daily monitoring of body weight, food and water intake, and general animal welfare is crucial. Histopathological analysis of major organs at the end of the study is recommended.
Efficacy Endpoints The parameters measured to assess the drug's effect.These will be specific to the disease model and may include tumor size, inflammatory markers, or behavioral changes.
Pharmacokinetics (PK) The absorption, distribution, metabolism, and excretion of the drug.Blood samples should be collected at various time points after administration to determine parameters like Cmax, Tmax, and half-life.
Pharmacodynamics (PD) The effect of the drug on the body.Measurement of target inhibition (e.g., phosphorylation of downstream targets of TBK1/IKKε/IKK2) in relevant tissues can correlate drug exposure with biological activity.

By systematically evaluating these parameters, researchers can confidently establish a safe and effective dosage of this compound for their specific mouse model, paving the way for robust and reproducible preclinical studies.

References

Application Notes and Protocols for In Vivo Administration of GSK319347A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of GSK319347A, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease models.

Mechanism of Action

This compound is a selective inhibitor of the noncanonical IκB kinases TBK1 and IKKε, with IC50 values of 93 nM and 469 nM, respectively. It also exhibits inhibitory activity against IKK2 with an IC50 of 790 nM[1]. These kinases are critical nodes in innate immune signaling pathways. By inhibiting TBK1 and IKKε, this compound can modulate the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB), which are key drivers of inflammatory responses. This mechanism makes this compound a compelling candidate for investigation in diseases characterized by chronic inflammation, including autoimmune disorders and certain cancers.

Quantitative Data from In Vivo Studies with TBK1/IKKε Inhibitors

While specific in vivo data for this compound is limited in publicly available literature, studies on other TBK1/IKKε inhibitors provide valuable insights into potential dosing and administration strategies. The following table summarizes quantitative data from representative in vivo studies using functionally similar inhibitors.

CompoundAnimal ModelDisease ModelAdministration RouteDosageFrequencyKey Findings
AmlexanoxMouseDiet-induced Liver FibrosisOral Gavage50 mg/kgDailyAccelerated fibrosis resolution.
TBK1/IKKε-IN-5MouseColorectal Cancer (CT26 model)Oral Gavage20 mg/kgNot SpecifiedEnhanced response to PD-1 blockade.
Idronoxil (IDX)K18-hACE2 MouseCOVID-19Not SpecifiedNot SpecifiedDaily (Day 3-5 post-infection)Prevented TBK1/IKKε activation and reduced hyper-inflammation[2].

Signaling Pathway

The diagram below illustrates the central role of TBK1 and IKKε in the signaling cascade leading to the production of type I interferons and other inflammatory mediators. This compound acts by inhibiting the kinase activity of TBK1 and IKKε, thereby blocking the downstream phosphorylation and activation of IRF3/7 and components of the NF-κB pathway.

TBK1_IKKe_Signaling cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Transcription Factors cluster_output Cellular Response PRR Pattern Recognition Receptors (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe recruits & activates IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 phosphorylates NFkB NF-κB Pathway TBK1_IKKe->NFkB activates IFN Type I Interferons (IFN-α, IFN-β) IRF3_7->IFN induces transcription Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines induces transcription This compound This compound This compound->TBK1_IKKe inhibits

Caption: TBK1/IKKε Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the in vivo administration of this compound.

Protocol 1: Preparation of this compound Suspension for In Vivo Administration

This protocol describes the preparation of a suspended solution suitable for oral gavage or intraperitoneal injection[1].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 22.5 mg/mL).

  • Prepare the vehicle: In a sterile tube, mix the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Formulate the final suspension: a. To prepare a 2.25 mg/mL working solution, add 100 µL of the 22.5 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing. b. Add 50 µL of Tween-80 to the mixture and vortex until homogenous. c. Add 450 µL of Saline to the mixture and vortex thoroughly to ensure a uniform suspension.

  • Administration: The freshly prepared suspension should be used on the same day for in vivo experiments.

Note: For long-term studies (exceeding half a month), a corn oil-based formulation may be considered. To prepare, mix 100 µL of the 22.5 mg/mL DMSO stock solution with 900 µL of corn oil[1].

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in combination with immunotherapy.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Tumor Cell Implantation (e.g., CT26 in BALB/c mice) B Tumor Growth Monitoring (Calipers) A->B C Randomization into Treatment Groups B->C D This compound Administration (e.g., 20 mg/kg, p.o.) C->D Treatment Initiation E Control Group (Vehicle) C->E Treatment Initiation F Combination Therapy (e.g., + anti-PD-1 Ab) C->F Treatment Initiation G Tumor Volume Measurement D->G Ongoing E->G Ongoing F->G Ongoing H Survival Analysis G->H I Immunophenotyping of Tumor-Infiltrating Lymphocytes (FACS) G->I At study termination J Cytokine Analysis (ELISA, Luminex) G->J At study termination

Caption: Experimental Workflow for In Vivo Cancer Model.

Procedure:

  • Animal Model: Utilize an appropriate syngeneic mouse model (e.g., CT26 colorectal cancer cells in BALB/c mice).

  • Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, anti-PD-1 antibody alone, this compound + anti-PD-1 antibody).

  • Drug Administration:

    • Administer this compound via oral gavage at the desired dose (e.g., 20 mg/kg), prepared as described in Protocol 1.

    • Administer the vehicle to the control group.

    • Administer other therapeutic agents (e.g., anti-PD-1 antibody) according to the established protocol for that agent.

  • Endpoint Analysis:

    • Continuously monitor tumor volume and animal well-being.

    • Perform downstream analyses such as:

      • Immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.

      • Measurement of cytokine levels in tumor lysates or serum by ELISA or Luminex.

      • Histological analysis of tumor tissue.

    • Conduct survival analysis.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize dosages, administration routes, and schedules based on the specific animal model and experimental objectives. All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

Application Notes and Protocols for GSK319347A Treatment in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of Human Embryonic Kidney (HEK293) cells with GSK319347A, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This document includes methodologies for cell culture, inhibitor treatment, and downstream analysis of key signaling pathways.

Introduction

This compound is a valuable research tool for investigating the roles of TBK1 and IKKε in various cellular processes, including innate immunity, inflammatory responses, and cell growth. These kinases are key components of signaling pathways that lead to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). HEK293 cells are a widely used model system for studying these pathways due to their human origin and amenability to genetic manipulation.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of TBK1 and IKKε, thereby preventing their kinase activity. This inhibition blocks the phosphorylation of downstream substrates, leading to the suppression of IRF3 and NF-κB activation.

Quantitative Data

The following table summarizes the inhibitory activity of this compound.

TargetIC50 (nM)Cell-Based Assay (HEK293)
TBK19372 nM (ISRE-luciferase reporter)[1]
IKKε469Not Reported
IKK2790Not Reported

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound. Upon activation by stimuli such as viral RNA (poly I:C), TBK1 and IKKε are activated and subsequently phosphorylate IRF3, leading to its dimerization and nuclear translocation to induce the expression of type I interferons. This compound blocks this phosphorylation step.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., poly I:C TBK1/IKKε TBK1/IKKε Receptor->TBK1/IKKε activates IRF3 IRF3 TBK1/IKKε->IRF3 phosphorylates This compound This compound This compound->TBK1/IKKε inhibits p-IRF3 (dimer) p-IRF3 (dimer) p-IRF3 (dimer)_nucleus p-IRF3 (dimer) p-IRF3 (dimer)->p-IRF3 (dimer)_nucleus translocates IRF3->p-IRF3 (dimer) dimerizes Type I IFN Genes Type I IFN Genes p-IRF3 (dimer)_nucleus->Type I IFN Genes activates transcription G Start Start Seed_Cells Seed HEK293 Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Inhibitor Prepare this compound Dilutions Incubate_Overnight->Prepare_Inhibitor Treat_Cells Treat Cells with this compound Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Downstream_Analysis Perform Downstream Analysis Incubate_Treatment->Downstream_Analysis End End Downstream_Analysis->End

References

Application Notes and Protocols for GSK319347A Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to analyze the effects of GSK319347A, a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] By assessing the phosphorylation status of downstream targets, researchers can effectively monitor the inhibitor's activity and elucidate its impact on relevant signaling pathways.

Introduction

This compound is a potent inhibitor of the non-canonical IκB kinases, TBK1 and IKKε, with IC50 values of 93 nM and 469 nM, respectively. It also exhibits inhibitory activity against IKK2 with an IC50 of 790 nM.[1][2] These kinases are critical nodes in innate immunity signaling, particularly in the pathways leading to the activation of interferon regulatory factors (IRFs) and NF-κB.[3][4] TBK1 and IKKε mediate the phosphorylation and subsequent activation of transcription factors such as IRF3, which is essential for the production of type I interferons in response to viral and other pathogenic challenges.[3][5]

Western blotting is a fundamental technique to investigate the functional consequences of this compound treatment. By using phospho-specific antibodies, it is possible to directly measure the inhibition of TBK1/IKKε activity by observing the decreased phosphorylation of their downstream substrates, such as IRF3 at Serine 396.[5]

Signaling Pathway

TBK1 and IKKε are key kinases in the signaling cascade initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon activation, these receptors recruit adaptor proteins that, in turn, activate TBK1 and IKKε. The activated kinases then phosphorylate IRF3, leading to its dimerization and translocation to the nucleus, where it induces the transcription of type I interferons and other immune-response genes. This compound blocks this cascade by inhibiting the catalytic activity of TBK1 and IKKε.

GSK319347A_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects PRR_Activation PRR Activation (e.g., TLRs, RLRs) TBK1_IKKe TBK1 / IKKε PRR_Activation->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation This compound This compound This compound->TBK1_IKKe Inhibition pIRF3 p-IRF3 (Ser396) (Dimerization) IRF3->pIRF3 Nuclear_Translocation Nuclear Translocation pIRF3->Nuclear_Translocation Gene_Transcription Type I Interferon Gene Transcription Nuclear_Translocation->Gene_Transcription Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., THP-1, RAW 264.7) Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (1 hour at RT) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL Substrate) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

References

Application Notes and Protocols for Studying Autophagy with GSK319347A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK319347A is a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with IC50 values of 93 nM and 469 nM, respectively. It also shows inhibitory activity against IKK2 with an IC50 of 790 nM[1]. While initially developed for its role in inflammation and innate immunity, the critical function of its targets, TBK1 and IKKε, in regulating autophagy makes this compound a valuable tool for studying this fundamental cellular process. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of TBK1/IKKε signaling in autophagy.

Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via the lysosome. Dysregulation of autophagy is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. TBK1 has emerged as a key regulator of selective autophagy, playing a crucial role in the maturation of autophagosomes and the clearance of autophagic cargo. Specifically, TBK1 can phosphorylate autophagy receptors such as p62/SQSTM1, NDP52, and optineurin, which enhances their ability to recognize and deliver ubiquitinated cargo to the nascent autophagosome[2][3]. Inhibition of TBK1 has been shown to impair autophagic flux, leading to the accumulation of autophagosomes and autophagy substrates[2]. Therefore, this compound can be employed to dissect the molecular mechanisms by which TBK1/IKKε modulate autophagy and to explore the therapeutic potential of targeting this pathway.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
TBK193
IKKε469
IKK2790
Data sourced from MedchemExpress[1].

Table 2: Expected Effects of this compound on Autophagy Markers

Autophagy MarkerExpected Effect of this compound TreatmentRationale
LC3-II IncreaseInhibition of TBK1 impairs autophagosome maturation and fusion with lysosomes, leading to the accumulation of lipidated LC3 (LC3-II)[2].
p62/SQSTM1 IncreaseTBK1-mediated phosphorylation of p62 is important for its degradation. Inhibition of TBK1 leads to the accumulation of p62[2].
LC3 Puncta Increase in numberThe accumulation of autophagosomes due to impaired flux results in an increased number of LC3-positive puncta within the cell.
Autophagic Flux DecreaseBy inhibiting a key step in autophagosome maturation, the overall process of autophagic degradation is reduced. This can be measured using autophagic flux assays[4][5][6][7].

Signaling Pathways and Experimental Workflows

TBK1_Autophagy_Pathway TBK1/IKKε Signaling in Selective Autophagy cluster_cargo Ubiquitinated Cargo cluster_receptors Autophagy Receptors cluster_kinases Kinase Complex cluster_autophagosome Autophagosome Formation Cargo Damaged Mitochondria, Protein Aggregates, Pathogens p62 p62/SQSTM1 Cargo->p62 binds NDP52 NDP52 Cargo->NDP52 binds OPTN Optineurin Cargo->OPTN binds TBK1 TBK1/IKKε p62->TBK1 LC3 LC3 p62->LC3 recruits NDP52->TBK1 NDP52->LC3 recruits OPTN->TBK1 OPTN->LC3 recruits TBK1->p62 P TBK1->NDP52 P TBK1->OPTN P Autophagosome Autophagosome LC3->Autophagosome incorporates into Lysosome Lysosome Autophagosome->Lysosome Autolysosome Autolysosome (Degradation) This compound This compound This compound->TBK1 inhibits

TBK1/IKKε signaling pathway in selective autophagy.

Experimental_Workflow Experimental Workflow for Studying Autophagy with this compound cluster_assays Autophagy Assays Start Cell Culture (e.g., HeLa, U2OS, MEFs) Treatment Treat cells with this compound (e.g., 100 nM - 1 µM) and/or autophagy inducer (e.g., starvation, rapamycin) Start->Treatment Incubation Incubate for desired time (e.g., 4, 8, 16 hours) Treatment->Incubation WB Western Blot (LC3-II, p62) Incubation->WB IF Immunofluorescence (LC3 puncta) Incubation->IF Flux Autophagic Flux Assay (with lysosomal inhibitors) Incubation->Flux Analysis Data Analysis and Interpretation WB->Analysis IF->Analysis Flux->Analysis Conclusion Conclusion on the role of TBK1/IKKε in autophagy Analysis->Conclusion

General experimental workflow for autophagy studies.

Experimental Protocols

Protocol 1: Analysis of LC3 Lipidation and p62 Degradation by Western Blot

This protocol is designed to assess the effect of this compound on the levels of the autophagosome marker LC3-II and the autophagy substrate p62. An increase in both LC3-II and p62 levels upon treatment with this compound is indicative of impaired autophagic flux.

Materials:

  • Cells of interest (e.g., HeLa, U2OS, or mouse embryonic fibroblasts)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Autophagy inducer (optional, e.g., rapamycin or Earle's Balanced Salt Solution for starvation)

  • Lysosomal inhibitors (optional, for flux assay, e.g., Bafilomycin A1 or Chloroquine)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Treatment:

    • Prepare working solutions of this compound in complete culture medium. A suggested concentration range is 100 nM to 1 µM, based on its cellular IC50[1]. A dose-response experiment is recommended to determine the optimal concentration for your cell line.

    • Treat cells with this compound for various time points (e.g., 4, 8, 16 hours).

    • Include appropriate controls: vehicle control (DMSO), positive control for autophagy induction (e.g., starvation or rapamycin), and a combination of this compound with an autophagy inducer.

    • For autophagic flux analysis, include conditions with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of LC3-II and p62 to the loading control. The LC3-II/LC3-I ratio can also be calculated.

Protocol 2: Immunofluorescence Analysis of LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes as LC3-positive puncta in cells treated with this compound.

Materials:

  • Cells of interest

  • Glass coverslips in 24-well plates

  • Complete cell culture medium

  • This compound

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates. Treat the cells with this compound and controls as described in Protocol 1.

  • Fixation:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta per cell in this compound-treated cells indicates an accumulation of autophagosomes.

Conclusion

This compound serves as a specific and potent tool for investigating the role of TBK1 and IKKε in autophagy. The provided protocols and background information will enable researchers to design and execute experiments to elucidate the intricate mechanisms by which these kinases regulate autophagic processes. The expected outcomes, including the accumulation of LC3-II and p62, provide clear endpoints for assessing the impact of TBK1/IKKε inhibition on autophagic flux. These studies will contribute to a deeper understanding of autophagy regulation and may open new avenues for therapeutic intervention in diseases with dysfunctional autophagy.

References

Application Notes and Protocols for GSK319347A in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK319347A is a potent and selective small molecule inhibitor with significant potential in the field of anti-inflammatory research. It functions as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), and also exhibits inhibitory activity against IκB kinase 2 (IKK2).[1] These kinases are critical components of intracellular signaling pathways that lead to the production of pro-inflammatory cytokines and other mediators of inflammation. By targeting these central nodes, this compound offers a valuable tool for investigating the role of these kinases in various inflammatory and autoimmune disease models.

These application notes provide a comprehensive overview of the characteristics of this compound, along with detailed protocols for its use in both in vitro and in vivo anti-inflammatory studies.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of TBK1, IKKε, and IKK2. These kinases are key regulators of the NF-κB and interferon regulatory factor (IRF) signaling pathways, which are pivotal in the innate immune response.

  • IKK2 (IKKβ): A central component of the canonical NF-κB pathway. Inhibition of IKK2 by this compound is expected to block the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65/p50 dimer and the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • TBK1 and IKKε: These non-canonical IKKs are crucial for the phosphorylation and activation of IRF3 and IRF7, transcription factors that drive the expression of type I interferons (IFN-α/β). Type I interferons are not only critical for antiviral responses but can also contribute to the pathogenesis of certain autoimmune and inflammatory diseases.

By inhibiting these kinases, this compound can effectively suppress the production of a broad range of inflammatory mediators, making it a valuable agent for studying and potentially treating inflammatory conditions.

GSK319347A_Mechanism_of_Action cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptors Cell Surface Receptors cluster_pathways Signaling Pathways cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR TBK1_IKKe TBK1 / IKKε TLR4->TBK1_IKKe IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex IkBa IκBα IKK_complex->IkBa P IRF3 IRF3 TBK1_IKKe->IRF3 P NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation IRF3_nuc p-IRF3 IRF3->IRF3_nuc dimerization & translocation Gene_expression Gene Expression NFkB_nuc->Gene_expression IRF3_nuc->Gene_expression Inflammatory_response Inflammatory Response (Cytokines, Chemokines, Type I IFN) Gene_expression->Inflammatory_response This compound This compound This compound->IKK_complex This compound->TBK1_IKKe

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound against its target kinases has been determined through biochemical assays.

Target KinaseIC50 (nM)
TBK193
IKKε469
IKK2790
Data sourced from MedchemExpress.[1]

Experimental Protocols

The following are detailed protocols for evaluating the anti-inflammatory activity of this compound.

In Vitro Assays

1. Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

In_Vitro_Cytokine_Assay_Workflow start Seed RAW 264.7 or primary macrophages in 96-well plates pretreat Pre-treat cells with this compound (various concentrations) for 1 hour start->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) for 4-24 hours pretreat->stimulate collect Collect supernatant stimulate->collect analyze Analyze cytokine levels (TNF-α, IL-6) using ELISA or CBA collect->analyze endpoint Determine IC50 for cytokine inhibition analyze->endpoint

Caption: Workflow for in vitro cytokine inhibition assay.

Materials:

  • RAW 264.7 cells or bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the cells for 1 hour at 37°C and 5% CO2.

  • Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubate the plate for 4-6 hours for TNF-α analysis or 18-24 hours for IL-6 analysis.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet any cells.

  • Carefully collect the supernatant for cytokine analysis.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Calculate the IC50 value for the inhibition of each cytokine.

2. NF-κB Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

  • Determine the inhibitory effect of this compound on NF-κB transcriptional activity.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[2][3]

In_Vivo_Paw_Edema_Workflow start Acclimatize mice or rats measure_initial Measure initial paw volume (plethysmometer) start->measure_initial administer_drug Administer this compound or vehicle (e.g., oral gavage, i.p.) measure_initial->administer_drug induce_edema Inject carrageenan (1% w/v) into the sub-plantar surface of the hind paw administer_drug->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 6 hours post-carrageenan) induce_edema->measure_edema calculate_inhibition Calculate the percentage inhibition of edema measure_edema->calculate_inhibition

Caption: Workflow for carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)

  • Lambda-carrageenan

  • Sterile saline

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Group the animals (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups (e.g., 1, 3, 10, 30 mg/kg).

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, positive control, or this compound by oral gavage or intraperitoneal injection.

  • After 1 hour, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

2. LPS-Induced Systemic Inflammation in Mice

This model is used to assess the effect of this compound on systemic inflammation by measuring circulating cytokine levels.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for in vivo administration

  • Lipopolysaccharide (LPS)

  • Sterile, pyrogen-free saline

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Group the animals (n=6-8 per group): Vehicle control, LPS + vehicle, and LPS + this compound at various doses.

  • Administer this compound or vehicle via the desired route (e.g., oral gavage).

  • After 1 hour, inject LPS intraperitoneally at a dose of 1-5 mg/kg.

  • At 1.5-2 hours post-LPS injection (peak of TNF-α response), collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to obtain plasma.

  • Store the plasma at -80°C until analysis.

  • Measure the plasma concentrations of TNF-α and IL-6 using ELISA kits.

  • Evaluate the dose-dependent inhibition of cytokine production by this compound.

Formulation for In Vivo Studies

This compound can be formulated for oral or intraperitoneal administration. A suggested formulation for a suspended solution is as follows:

  • Prepare a 22.5 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. This results in a 2.25 mg/mL suspended solution.[1]

Note: The stability and suitability of this formulation should be confirmed for the specific experimental conditions.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a valuable research tool for investigating the roles of TBK1, IKKε, and IKK2 in inflammation. The protocols provided herein offer a starting point for characterizing its anti-inflammatory properties in a variety of established in vitro and in vivo models. Researchers can adapt these methodologies to suit their specific experimental questions and disease models of interest.

References

Troubleshooting & Optimization

Technical Support Center: GSK319347A Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for information regarding the solubility of GSK319347A in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Different suppliers report slightly different maximum concentrations, but it is generally soluble up to 100 mM.[1][2] One supplier specifies a solubility of 45 mg/mL, which corresponds to 95.84 mM.[3] Another indicates solubility at 46.95 mg/mL, equivalent to 100 mM.[1]

Q2: Are there any special considerations when preparing a this compound stock solution in DMSO?

A2: Yes. It is recommended to use ultrasonic treatment to aid dissolution.[3] Additionally, because DMSO is hygroscopic (readily absorbs moisture from the air), it is crucial to use newly opened or properly stored anhydrous DMSO. The presence of water in DMSO can significantly impact the solubility of the product.[3]

Q3: How should I store the this compound stock solution in DMSO?

A3: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised.[3]

Q4: Can I use the DMSO stock solution for in vivo experiments?

A4: Direct injection of a high concentration DMSO solution is generally not recommended for in vivo studies due to potential toxicity. The DMSO stock solution should be further diluted into a pharmaceutically acceptable vehicle. MedChemExpress provides example protocols for preparing in vivo formulations, such as using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% Corn Oil.[3]

Troubleshooting Guide

Issue 1: this compound powder is not fully dissolving in DMSO.
  • Possible Cause 1: Insufficient mixing.

    • Solution: Vortex the solution for several minutes. If the compound still does not dissolve, proceed to the next step.

  • Possible Cause 2: Concentration is too high.

    • Solution: While the reported solubility is high, slight variations in purity or the presence of different salt forms can affect solubility. Try adding a small amount of additional DMSO to decrease the concentration.

  • Possible Cause 3: Insufficient energy to break the crystal lattice.

    • Solution: Use sonication to aid dissolution.[3] A brief warming of the solution in a water bath (e.g., to 37°C) can also help, but be cautious and check the compound's stability at elevated temperatures.

  • Possible Cause 4: Poor quality or wet DMSO.

    • Solution: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of many compounds.[3] Use a fresh, unopened bottle of anhydrous or high-purity DMSO.

Issue 2: The dissolved this compound solution appears cloudy or has precipitates after storage.
  • Possible Cause 1: The solution was not stored properly.

    • Solution: Ensure the solution is stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and is tightly sealed to prevent moisture absorption and solvent evaporation.[3]

  • Possible Cause 2: The compound has precipitated out of solution during freeze-thaw cycles.

    • Solution: Before use, allow the aliquot to thaw completely at room temperature. Warm the vial gently in a water bath and vortex or sonicate briefly to redissolve any precipitate. To avoid this issue, it is highly recommended to prepare single-use aliquots.[3]

Quantitative Solubility Data

SupplierConcentration (mg/mL)Molar Concentration (mM)Notes
MedchemExpress4595.84Requires ultrasonic; Hygroscopic DMSO has a significant impact on solubility.[3]
Tocris Bioscience46.95100-
R&D Systems-100-

Molecular Weight of this compound is 469.53 g/mol .[1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Methodology:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare a 100 mM stock, you might weigh 4.695 mg. Note: It is often more practical to weigh a larger mass, such as 5 mg, and calculate the required volume of DMSO.

  • Calculate DMSO Volume: Based on the mass of the compound and the desired concentration, calculate the required volume of DMSO. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

    • For 5 mg of this compound (MW: 469.53) to make a 100 mM (0.1 M) solution:

      • Volume (L) = 0.005 g / (469.53 g/mol * 0.1 mol/L) = 0.0001065 L = 106.5 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.

  • Sonication (Recommended): If the compound does not fully dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes.[3]

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store the aliquots at -80°C for up to 6 months.[3]

Visualizations

TroubleshootingWorkflow start Start: this compound powder and fresh DMSO dissolve Add DMSO and vortex start->dissolve check_dissolved Is it fully dissolved? dissolve->check_dissolved sonicate Sonicate for 5-10 min and/or warm gently check_dissolved->sonicate No success Solution Prepared Successfully check_dissolved->success Yes check_dissolved2 Is it fully dissolved? sonicate->check_dissolved2 add_dmso Consider adding more DMSO to lower concentration check_dissolved2->add_dmso No check_dissolved2->success Yes fail Consult Technical Support: Possible compound or solvent quality issue add_dmso->fail StockSolutionPrep cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound calculate 2. Calculate required volume of DMSO weigh->calculate add_dmso 3. Add anhydrous DMSO calculate->add_dmso mix 4. Vortex and/or sonicate until fully dissolved add_dmso->mix aliquot 5. Aliquot into single-use tubes mix->aliquot store 6. Store at -20°C (1 month) or -80°C (6 months) aliquot->store

References

GSK319347A stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GSK319347A, along with troubleshooting guides and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

This compound as a solid powder is relatively stable. For long-term storage, it is recommended to store the powder at -20°C.[1][2][3] Under these conditions, the compound is expected to be stable for up to three years.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[1] If temporary storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is the best practice to maintain its integrity.

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO.[2] For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, specific formulations using a combination of solvents are required.

Q5: My this compound is not dissolving properly. What should I do?

If you encounter solubility issues, gentle heating and/or sonication can be used to aid dissolution.[4] Ensure that the solution is clear before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected or inconsistent experimental results Compound degradation due to improper storage.Prepare fresh stock solutions for each experiment. Ensure the solid compound has been stored correctly at -20°C.
Inaccurate concentration of the stock solution.Verify the calculations for molarity and dilution. Use a calibrated balance for weighing the compound.
Precipitation observed in the stock or working solution Poor solubility in the chosen solvent or solvent mixture.Use sonication or gentle warming to aid dissolution. For in vivo preparations, ensure the co-solvents are added sequentially and mixed thoroughly at each step.[4]
Exceeded solubility limit.Prepare a new solution at a lower concentration. Refer to the solubility data for the specific solvent.
Solution was stored improperly or for too long.Discard the old solution and prepare a fresh one.

Storage and Stability Data Summary

Solid Form

Storage TemperatureDurationStability
-20°C3 yearsStable[1]

Stock Solution

Storage TemperatureDurationStability Notes
-80°C6 monthsRecommended for short-term storage; prepare fresh is ideal.[4]
-20°C1 monthLess ideal than -80°C; prepare fresh is strongly recommended.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (for in vitro use)

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Aiding Dissolution: If necessary, use an ultrasonic bath or gentle warming to ensure the compound is fully dissolved.

  • Storage: For immediate use, proceed with dilutions. If short-term storage is required, aliquot into single-use tubes and store at -80°C.

Protocol 2: Preparation of this compound Formulation for in vivo Administration (Suspension)

This protocol yields a suspended solution. It is recommended to prepare this formulation fresh on the day of use.[4]

  • Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until uniform.

  • Add 45% of the final volume of saline and mix well.

  • If precipitation occurs, sonicate the suspension to ensure homogeneity before administration.

Protocol 3: Preparation of this compound Formulation for in vivo Administration (Clear Solution)

This protocol yields a clear solution. It is recommended to prepare this formulation fresh on the day of use.[4]

  • Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of Corn Oil and mix thoroughly until a clear solution is obtained.

Visual Guides

GSK319347A_Signaling_Pathway cluster_upstream Upstream Signal cluster_kinases Target Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Effect Signal Signal TBK1 TBK1 Signal->TBK1 IKKe IKKe Signal->IKKe NF-kB_Pathway NF-κB Pathway Activation TBK1->NF-kB_Pathway IKKe->NF-kB_Pathway This compound This compound This compound->TBK1 This compound->IKKe Inflammatory_Response Inflammatory Response NF-kB_Pathway->Inflammatory_Response In_Vivo_Suspension_Workflow Start Start DMSO_Stock Prepare this compound Stock in DMSO Start->DMSO_Stock Add_PEG300 Add PEG300 (40% final volume) DMSO_Stock->Add_PEG300 10% final volume Add_Tween80 Add Tween-80 (5% final volume) Add_PEG300->Add_Tween80 Add_Saline Add Saline (45% final volume) Add_Tween80->Add_Saline Sonicate Sonicate if Precipitation Occurs Add_Saline->Sonicate Administer Administer to Animal Sonicate->Administer

References

Troubleshooting Guide: GSK319347A Precipitation in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: November 2025

< < Technical Support Center: GSK319347A

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of this compound in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals to ensure the effective use of this compound in their experiments.

Q1: My this compound is precipitating out of solution. What are the common causes?

Precipitation of small molecule inhibitors like this compound in aqueous buffers can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many kinase inhibitors, is a lipophilic molecule with inherently low solubility in aqueous solutions.[1]

  • "Salting Out": High concentrations of salts in the buffer can decrease the solubility of the compound.

  • pH-Dependent Solubility: The ionization state of this compound can change with the pH of the buffer, affecting its solubility.[2]

  • Concentration Exceeding Solubility Limit: The final concentration of the compound in the aqueous buffer may be higher than its solubility limit.

  • Improper Dissolution of Stock Solution: The initial stock solution in an organic solvent (like DMSO) may not have been fully dissolved before dilution into the aqueous buffer.

  • Temperature Effects: A decrease in temperature can lead to a decrease in the solubility of the compound.[3]

Q2: How can I determine the maximum soluble concentration of this compound in my specific buffer?

It is highly recommended to perform a kinetic solubility assay in your specific experimental buffer. This will provide a practical understanding of the compound's solubility under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

To ensure complete dissolution, it is crucial to prepare a high-concentration stock solution in an appropriate organic solvent.[4]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this compound, with a solubility of up to 100 mM.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or higher).

    • To aid dissolution, you can gently warm the solution (e.g., to 37°C) and/or use sonication.[4]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Q4: I observed precipitation after adding the this compound stock solution to my aqueous cell culture medium. How can I prevent this?

This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are some tips to prevent precipitation:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your final working solution, as higher concentrations can be toxic to cells and may also affect compound solubility.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex or mix well, and then add this to the final volume.

  • Increase the Volume of the Final Solution: By increasing the final volume, you decrease the final concentration of this compound, which may keep it in solution.

  • Use a Surfactant: In some cases, a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), can help to maintain the solubility of the compound.[3]

Q5: Can the pH of the buffer affect the solubility of this compound?

Yes, the pH of the buffer can significantly impact the solubility of small molecules.[2] this compound has functional groups that may be ionizable. Changes in pH can alter the charge state of the molecule, thereby affecting its interaction with water and its overall solubility. It is advisable to maintain a consistent pH in your experiments and to test the solubility if you are using buffers with different pH values.

Q6: Does temperature affect the solubility of this compound?

Generally, the solubility of solid compounds in liquid solvents increases with temperature.[3] If you are working at lower temperatures (e.g., 4°C), the solubility of this compound may be reduced. If you encounter precipitation at lower temperatures, consider preparing your solutions at room temperature and then equilibrating them to the desired temperature.

Q7: Are there any buffer components that are known to be incompatible with this compound?

While there is no specific list of incompatible buffer components for this compound, high concentrations of certain salts can lead to the "salting out" effect, reducing the solubility of organic molecules. If you suspect an incompatibility, you can test the solubility of this compound in a simplified buffer with fewer components.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound?

This compound is a small molecule with the chemical formula C₂₂H₁₉N₃O₅S₂ and a molecular weight of 469.53 g/mol . It is classified as a potent and selective dual inhibitor of TBK1 and IKKε.[6]

Q2: What is the primary mechanism of action of this compound?

This compound functions as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) with IC50 values of 93 nM and 469 nM, respectively.[4] It also shows inhibitory activity against IKK2 with an IC50 of 790 nM.[6] These kinases are involved in inflammatory signaling pathways.[7][8]

Q3: What are the common applications of this compound in research?

This compound is primarily used in research to study the roles of TBK1 and IKKε in various cellular processes, particularly in the context of inflammation and immunology. It is a valuable tool for investigating signaling pathways that are relevant to autoimmune diseases and cancer.[9][10]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO≥ 100 mM
DMSO45 mg/mL (~95.84 mM)[4]

Table 2: In Vitro Activity of this compound

TargetIC50Reference
TBK193 nM[4]
IKKε469 nM[4]
IKK2790 nM[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 469.53 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 4.6953 mg of this compound.

  • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it at 37°C until the solution is clear.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Your aqueous buffer of interest (e.g., PBS, cell culture medium)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or turbidity

  • Multichannel pipette

Procedure:

  • Prepare a series of dilutions of your 10 mM this compound stock solution in DMSO. For example, you can prepare 5 mM, 2.5 mM, 1.25 mM, etc.

  • In a 96-well plate, add 198 µL of your aqueous buffer to each well.

  • Add 2 µL of each this compound dilution in DMSO to the corresponding wells of the 96-well plate. This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Also, prepare a blank well with 198 µL of buffer and 2 µL of DMSO.

  • Mix the plate gently by tapping or using a plate shaker for a few seconds.

  • Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The highest concentration that does not show a significant increase in absorbance/turbidity compared to the blank is considered the kinetic solubility limit.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow start Precipitation Observed q1 Is stock solution fully dissolved? start->q1 s1 Re-dissolve stock (warm/sonicate) q1->s1 No q2 Is final concentration too high? q1->q2 Yes s1->q2 s2 Lower final concentration q2->s2 Yes q3 Is DMSO concentration >0.5%? q2->q3 No end Solution Stable s2->end s3 Decrease DMSO concentration q3->s3 Yes q4 Is buffer pH or composition an issue? q3->q4 No s3->end s4 Test solubility in different buffers q4->s4 Possibly q4->end No s4->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 RORγt Signaling Pathway cluster_1 Inhibition cluster_2 Downstream Effects Cytokines Cytokines (e.g., IL-6, TGF-β) Receptor Cytokine Receptors Cytokines->Receptor STAT3 STAT3 Receptor->STAT3 RORgt_expression RORγt Expression STAT3->RORgt_expression Th17_diff Th17 Differentiation RORgt_expression->Th17_diff This compound This compound This compound->RORgt_expression Inhibits IL17_prod IL-17 Production Th17_diff->IL17_prod Inflammation Inflammation IL17_prod->Inflammation

Caption: RORγt signaling and this compound's inhibitory action.

References

Optimizing GSK319347A Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the concentration of GSK319347A in cell culture experiments. This compound is a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), and also exhibits inhibitory activity against IKK2. Accurate concentration optimization is critical for achieving reliable and reproducible experimental outcomes while minimizing off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding sites of TBK1, IKKε, and IKK2, thereby blocking their kinase activity. These kinases are key regulators of innate immune signaling pathways. Specifically, they play a crucial role in the activation of transcription factors such as IRF3/7 and NF-κB, which are essential for the production of type I interferons and other inflammatory cytokines in response to pathogens.

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound are as follows:

TargetIC50 (nM)
TBK193
IKKε469
IKK2790

Source:

This compound has also demonstrated good cellular potency with an IC50 of 72 nM in a poly I:C-stimulated ISRE-luciferase reporter gene assay in HEK293 cells.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use. Ensure the final DMSO concentration in your experimental wells is kept low (typically below 0.5%, and ideally below 0.1%) to minimize solvent-induced cytotoxicity.

Q4: What is a good starting concentration range for my experiments?

A4: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its cellular potency, a concentration range of 0.01 µM to 10 µM is a reasonable starting point for most cell-based assays. This range should allow you to observe a full dose-response curve, from minimal to maximal inhibition of your target, and to determine the IC50 in your specific experimental system.

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing this compound concentration in your cell culture experiments.

Issue 1: Low or No Inhibitory Effect
Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wider concentration range of this compound.
Short Incubation Time Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing the desired inhibitory effect.
Inhibitor Degradation Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Specificity Confirm that your cell line expresses the target kinases (TBK1, IKKε) and that the signaling pathway is active under your experimental conditions.
High Cell Density Ensure that cells are in the logarithmic growth phase and not overly confluent, as high cell density can sometimes affect inhibitor efficacy.
Issue 2: High Cell Death or Unexpected Cytotoxicity
Possible Cause Troubleshooting Steps
Inhibitor Concentration Too High Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) to determine the cytotoxic IC50 of this compound in your cell line. Aim to use concentrations well below the cytotoxic threshold for your target inhibition experiments.
Solvent Toxicity Ensure the final DMSO concentration in your cell culture medium is non-toxic (ideally ≤ 0.1%). Include a vehicle control (DMSO alone) in all experiments to assess solvent effects.
Off-Target Effects While this compound has shown good selectivity against CDK2 and AurB, off-target effects on other kinases cannot be entirely ruled out, especially at higher concentrations. If you observe unexpected phenotypes, consider using a structurally different TBK1/IKKε inhibitor as a control to confirm that the observed effect is on-target.
Prolonged Incubation Long-term exposure to the inhibitor may lead to cytotoxicity. Optimize the incubation time to the shortest duration necessary to achieve the desired effect.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Standardize cell seeding density, passage number, and media composition for all experiments.
Variability in Compound Preparation Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of solutions.
Assay Readout Variability Ensure that the assay readout (e.g., plate reader settings, antibody dilutions for Western blotting) is consistent across experiments.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) for Cell Viability (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Western Blot Analysis to Confirm Target Engagement

This protocol can be used to verify that this compound is inhibiting the phosphorylation of downstream targets of TBK1/IKKε, such as IRF3.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture plates

  • Stimulant (e.g., poly I:C, LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IRF3, anti-total-IRF3, anti-TBK1, anti-IKKε, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) before stimulating with an appropriate agonist to activate the TBK1/IKKε pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control to confirm target engagement.

Visualizing Key Concepts

To aid in understanding the experimental design and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Experimental Workflow: IC50 Determination A Seed Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

Experimental workflow for determining the IC50 value.

G cluster_1 TBK1/IKKε Signaling Pathway PAMPs PAMPs/DAMPs Receptor PRRs (e.g., TLRs) PAMPs->Receptor Adaptors Adaptor Proteins Receptor->Adaptors TBK1_IKKe TBK1/IKKε Adaptors->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation This compound This compound This compound->TBK1_IKKe pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus IFN Type I Interferon Production Nucleus->IFN

Simplified TBK1/IKKε signaling pathway and the point of inhibition by this compound.

G cluster_2 Troubleshooting Logic Start Unexpected Result Check1 Low/No Effect? Start->Check1 Check2 High Cytotoxicity? Check1->Check2 No Solution1 Optimize Concentration & Incubation Time Check1->Solution1 Yes Solution2 Perform Viability Assay & Lower Concentration Check2->Solution2 Yes Solution3 Verify Target Engagement & Consider Off-Target Effects Check2->Solution3 No

A logical approach to troubleshooting common experimental issues.

GSK319347A off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of GSK319347A and to offer strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known off-targets of this compound?

This compound is a dual inhibitor of Tank-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε).[1][2] It also exhibits inhibitory activity against IκB Kinase 2 (IKK2) at higher concentrations.[1][2] The varying potencies for these targets are important to consider in experimental design.

Q2: What are common reasons for observing unexpected phenotypes or toxicity in my experiments with this compound?

Unexpected phenotypes or toxicity can arise from off-target effects, where the inhibitor interacts with unintended biological molecules.[3] For kinase inhibitors like this compound, this often occurs due to the conserved nature of the ATP-binding pocket across the human kinome.[4] The observed effects could be due to the inhibition of known off-targets like IKK2 or other, uncharacterized off-target kinases.[4]

Q3: How can I determine if the observed effects in my experiment are due to on-target (TBK1/IKKε) or off-target inhibition?

Several strategies can help distinguish between on-target and off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to the minimal concentration required to inhibit TBK1/IKKε, which can minimize engagement of less sensitive off-targets.[3]

  • Employ Structurally Distinct Inhibitors: Use other inhibitors of TBK1/IKKε with different chemical scaffolds to see if they replicate the observed phenotype.[3] If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Genetic Validation: Use techniques like CRISPR-Cas9 or RNA interference (RNAi) to specifically knock down or knock out TBK1 and/or IKKε.[3] This helps confirm that the phenotype observed with this compound is a direct result of inhibiting its intended targets.[3]

Q4: What general strategies can I employ to mitigate off-target effects of this compound in my cellular assays?

To minimize off-target effects, consider the following:

  • Dose-Response Analysis: Conduct a thorough dose-response analysis to identify the optimal concentration that maximizes on-target effects while minimizing off-target responses.

  • Control Experiments: Always include appropriate controls, such as vehicle-only (e.g., DMSO) and positive controls with known TBK1/IKKε inhibitors.[3]

  • Phenotypic Screening: Screen the inhibitor across various cell lines with different genetic backgrounds.[4] Correlating inhibitor sensitivity with specific cellular pathways can provide clues about potential off-targets.[4]

Troubleshooting Guides

Issue 1: Unexpected cellular toxicity is observed at concentrations intended to inhibit TBK1/IKKε.

  • Possible Cause: The toxicity may be mediated by an off-target of this compound.[3]

  • Troubleshooting Steps:

    • Conduct a Cell Viability Assay: Use multiple cell lines to determine if the toxicity is cell-type specific.[3]

    • Perform a Kinase Profile Screen: A broad kinase profiling panel can help identify unintended targets that might be causing the toxic effects.[3]

    • Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[3]

Issue 2: The observed phenotype in my experiment does not align with the known functions of TBK1/IKKε.

  • Possible Cause: The phenotype could be due to the inhibition of an unknown off-target.[4]

  • Troubleshooting Steps:

    • Chemical Proteomics: Use affinity-based probes or other chemical proteomics techniques to identify the cellular targets that directly bind to this compound in your experimental system. This can reveal both on-target and off-target interactions.[4]

    • CRISPR/Cas9 Screening: A genome-wide CRISPR/Cas9 screen can identify genes that, when knocked out, confer resistance or sensitivity to this compound.[4] This can help uncover the cellular pathways affected by the inhibitor and point towards its direct or indirect targets.[4]

    • Structure-Guided Design: If a key off-target is identified, co-crystal structures of this compound with both the on-target and off-target can reveal differences in the binding pockets. This information can be used to design more selective inhibitors.[4]

Data Presentation

Table 1: Known Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Target Type
TBK193On-Target
IKKε469On-Target
IKK2790Off-Target

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration using Western Blot

Objective: To identify the minimum concentration of this compound required to inhibit TBK1 phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated TBK1 (p-TBK1) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total TBK1 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the p-TBK1 signal to total TBK1. The lowest concentration that significantly reduces p-TBK1 levels is the lowest effective concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To confirm that this compound binds to its intended target (TBK1) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Pelleting Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of the target protein (TBK1) remaining in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of TBK1 to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 This compound Inhibition cluster_1 Downstream Signaling This compound This compound TBK1 TBK1 This compound->TBK1 On-Target (IC50 = 93 nM) IKKe IKKe This compound->IKKe On-Target (IC50 = 469 nM) IKK2 IKK2 This compound->IKK2 Off-Target (IC50 = 790 nM) IRF3 IRF3 Activation (Type I IFN Production) TBK1->IRF3 IKKe->IRF3 NFkB NF-κB Activation (Inflammatory Response) IKK2->NFkB Gene_Expression_1 Antiviral Gene Expression IRF3->Gene_Expression_1 Drives Gene_Expression_2 Pro-inflammatory Gene Expression NFkB->Gene_Expression_2 Drives

Caption: this compound on-target and known off-target signaling pathways.

G start Unexpected Phenotype Observed q1 Is the phenotype reproducible with structurally distinct TBK1/IKKε inhibitors? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Does genetic knockdown of TBK1/IKKε replicate the phenotype? a1_yes->q2 a1_no->q2 a2_yes Confirmed On-Target Effect q2->a2_yes Yes a2_no Confirmed Off-Target Effect q2->a2_no No action Proceed with Off-Target ID (e.g., Proteomics, Kinase Profiling) a2_no->action G cluster_0 In Vitro / Biochemical cluster_1 Cell-Based cluster_2 Proteomics exp1 Kinase Panel Screening exp2 Cellular Thermal Shift Assay (CETSA) exp1->exp2 exp3 Dose-Response Western Blot (p-TBK1) exp4 Phenotypic Screening (Multiple Cell Lines) exp3->exp4 exp5 Genetic Knockdown (CRISPR/RNAi) exp4->exp5 exp6 Affinity Chromatography-Mass Spectrometry exp5->exp6

References

Technical Support Center: GSK319347A In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK319347A in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) with IC50 values of 93 nM and 469 nM, respectively.[1][2] It also demonstrates inhibitory activity against IκB kinase 2 (IKK2) with an IC50 of 790 nM.[1][2] These kinases are crucial components of intracellular signaling pathways that regulate inflammatory responses.

Q2: What are the recommended formulations for in vivo delivery of this compound?

A2: Two common formulations are recommended for in vivo administration of this compound, depending on whether a suspension or a clear solution is preferred.[1] It is highly recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: How should I store this compound?

A3: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: What is a typical starting dose for in vivo studies with this compound?

A4: Currently, there is no publicly available data detailing specific in vivo dosages for this compound. As with any new compound, it is crucial to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) and to identify a dose that provides the desired level of target engagement without significant toxicity.

Q5: How can I monitor target engagement of this compound in vivo?

A5: To confirm that this compound is inhibiting its intended targets in vivo, you can measure the phosphorylation status of downstream substrates of TBK1/IKKε and IKK2 in tissue samples. For example, assessing the phosphorylation of IRF3 (a substrate of TBK1/IKKε) or IκBα (a substrate of IKK2) can serve as pharmacodynamic markers.

Troubleshooting Guides

Issue 1: My this compound formulation is cloudy or has precipitated.

  • Potential Cause: Poor solubility of this compound in the chosen vehicle.

  • Troubleshooting Steps:

    • Verify Formulation Protocol: Double-check the solvent ratios and the order of addition as specified in the recommended protocols.

    • Sonication/Heating: Gently sonicate or warm the solution to aid dissolution.[1]

    • Fresh Preparation: Ensure the formulation is prepared fresh before each use, as the stability of the solution may be limited.[2]

Issue 2: I am observing high variability in my in vivo results between animals in the same group.

  • Potential Cause: Inconsistent drug administration or formulation instability.

  • Troubleshooting Steps:

    • Consistent Administration: Ensure precise and consistent dosing for each animal. For oral gavage, verify proper technique. For intraperitoneal injections, ensure the full dose is administered into the peritoneal cavity.

    • Homogenous Formulation: If using the suspended solution, ensure it is thoroughly mixed before each administration to guarantee a uniform dose.

Issue 3: I am observing unexpected toxicity or animal mortality.

  • Potential Cause: Vehicle toxicity, on-target toxicity, or off-target effects.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the delivery vehicle itself.

    • Dose Reduction: The observed toxicity may be due to the intended pharmacological effect of inhibiting TBK1/IKKε/IKK2. Consider reducing the dose or adjusting the dosing schedule.

    • Off-Target Profiling: If toxicity persists at doses that are expected to be well-tolerated, consider the possibility of off-target effects. While this compound has shown good selectivity against CDK2 and AurB, a broader kinase screen could identify potential off-target interactions.[1]

Issue 4: I am not observing the expected efficacy in my in vivo model despite seeing effects in vitro.

  • Potential Cause: Poor pharmacokinetics (PK), insufficient target engagement, or an inappropriate animal model.

  • Troubleshooting Steps:

    • Pharmacokinetic Study: Conduct a PK study to measure the concentration of this compound in plasma and the target tissue over time. This will help determine if the compound is reaching the site of action at sufficient concentrations.

    • Pharmacodynamic (PD) Analysis: Measure the levels of phosphorylated downstream targets (e.g., p-IRF3, p-IκBα) in your tissue of interest to confirm that this compound is engaging its targets at the administered dose.

    • Model Selection: Re-evaluate if the chosen animal model is appropriate and if the targeted pathway is a key driver of the disease phenotype in that model.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
TBK193[1][2]
IKKε469[1][2]
IKK2790[1][2]

Table 2: Recommended In Vivo Formulations for this compound

Formulation TypeSolvent CompositionFinal ConcentrationNotes
Suspended Solution10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.25 mg/mL (4.79 mM)[1]Requires sonication. Suitable for oral and intraperitoneal injection.[1]
Clear Solution10% DMSO, 90% Corn Oil≥ 2.25 mg/mL (4.79 mM)[1]Saturation unknown. Use with caution for dosing periods longer than two weeks.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Suspended Solution (1 mL)

  • Prepare a 22.5 mg/mL stock solution of this compound in DMSO.

  • To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix well.

  • If necessary, sonicate the suspension to ensure homogeneity before administration.[1]

Protocol 2: Preparation of this compound Clear Solution (1 mL)

  • Prepare a 22.5 mg/mL stock solution of this compound in DMSO.

  • To 900 µL of corn oil, add 100 µL of the this compound DMSO stock solution.

  • Mix thoroughly until a clear solution is obtained.[1]

Visualizations

G cluster_0 Upstream Activators cluster_1 TBK1/IKKε Pathway cluster_2 IKK2 (Canonical NF-κB) Pathway Viral/Bacterial PAMPs Viral/Bacterial PAMPs TBK1_IKKe TBK1/IKKε Viral/Bacterial PAMPs->TBK1_IKKe Cytokines (e.g., TNFα) Cytokines (e.g., TNFα) IKK2 IKK2 Cytokines (e.g., TNFα)->IKK2 IRF3 IRF3 TBK1_IKKe->IRF3 pIRF3 p-IRF3 (active) IRF3->pIRF3 Phosphorylation Gene Transcription\n(e.g., Type I Interferons) Gene Transcription (e.g., Type I Interferons) pIRF3->Gene Transcription\n(e.g., Type I Interferons) IkBa_NFkB IκBα-NF-κB (inactive complex) IKK2->IkBa_NFkB pIkBa p-IκBα IkBa_NFkB->pIkBa Phosphorylation of IκBα NFkB NF-κB (active) pIkBa->NFkB IκBα degradation Gene Transcription\n(e.g., Pro-inflammatory Cytokines) Gene Transcription (e.g., Pro-inflammatory Cytokines) NFkB->Gene Transcription\n(e.g., Pro-inflammatory Cytokines) This compound This compound This compound->TBK1_IKKe Inhibits This compound->IKK2 Inhibits

Caption: Signaling pathways inhibited by this compound.

G start Start: This compound Powder stock Prepare Stock Solution (e.g., 22.5 mg/mL in DMSO) start->stock formulation Prepare Working Formulation (Suspension or Clear Solution) stock->formulation admin In Vivo Administration (e.g., Oral Gavage or IP Injection) formulation->admin pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis admin->pk_pd efficacy Efficacy Assessment in Disease Model admin->efficacy toxicology Toxicology and Safety Assessment admin->toxicology end Endpoint: Data Analysis pk_pd->end efficacy->end toxicology->end

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: GSK319347A Co-Solvent Injection Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers and scientists developing injectable formulations of GSK319347A, a potent and selective IKKε/TBK1 inhibitor. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key formulation data to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a potent kinase inhibitor with poor aqueous solubility.[1][2][3] Key properties are summarized in the table below.

PropertyValueSource
Chemical Name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarbonitrile[1][2]
Molecular Weight 469.53 g/mol [1][2][4]
Formula C₂₂H₁₉N₃O₅S₂[2][4]
Mechanism of Action Potent and selective inhibitor of IKKε and TBK1 kinases.[1][3][4][5]
Primary Solvent Soluble to 100 mM (approx. 47 mg/mL) in DMSO.[1][2][3]

Q2: Why is a co-solvent system necessary for this compound injection?

A2: this compound is poorly soluble in aqueous solutions. A co-solvent system, which combines a primary organic solvent like DMSO with other water-miscible solvents, is required to dissolve the compound and maintain its solubility upon dilution into an aqueous physiological environment for in vivo administration.[6][7][8] Without a proper co-solvent system, the compound would likely precipitate upon injection, leading to low bioavailability and potential toxicity.[9]

Q3: Are there any established co-solvent formulations for this compound for animal studies?

A3: Yes, two common formulations are reported for preclinical in vivo use, such as oral or intraperitoneal injection.[3][4] These provide a starting point for development.

Formulation ComponentProtocol 1 (Suspension)Protocol 2 (Clear Solution)
Primary Solvent 10% DMSO10% DMSO
Co-Solvent/Vehicle 40% PEG30090% Corn Oil
Surfactant 5% Tween-80-
Aqueous Diluent 45% Saline-
Resulting Solubility 2.25 mg/mL≥ 2.25 mg/mL
Appearance Suspended SolutionClear Solution
Data sourced from MedchemExpress.[3][4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are key regulators in the NF-κB signaling pathway.[3][4][10] By inhibiting these kinases, it prevents the activation of transcription factors that drive inflammatory responses.

G stimulus Viral/Bacterial Ligands (e.g., LPS, dsDNA) receptor Pattern Recognition Receptors (e.g., TLRs) stimulus->receptor tbk1_ikke TBK1 / IKKε receptor->tbk1_ikke activates irf3 IRF3/7 tbk1_ikke->irf3 phosphorylates gsk This compound gsk->tbk1_ikke inhibits irf3_p p-IRF3/7 nucleus Nucleus irf3_p->nucleus translocates to transcription Gene Transcription (e.g., Type I Interferons) nucleus->transcription activates G start Start: Prepare Formulation precip Issue: Precipitation or Cloudiness start->precip check_order 1. Check Order of Addition (Aqueous Last) precip->check_order During Prep? use_ultrasonic 2. Use Sonication/Heat to Aid Dissolution check_order->use_ultrasonic Order OK resolved Issue Resolved check_order->resolved Order Wrong check_conc 3. Verify Concentration (Is it within limits?) use_ultrasonic->check_conc Still Cloudy use_ultrasonic->resolved Now Clear check_conc->resolved Conc. OK not_resolved Issue Persists: Reformulate check_conc->not_resolved Conc. Too High G start_node 1. Dissolve this compound in 100µL DMSO (22.5 mg/mL Stock) add_peg 2. Add 400µL PEG300 start_node->add_peg Vortex add_tween 3. Add 50µL Tween-80 add_peg->add_tween Vortex add_saline 4. Add 450µL Saline (Slowly, with Vortexing) add_tween->add_saline Vortex end_node Final Formulation: 2.25 mg/mL Suspension add_saline->end_node

References

GSK319347A lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential lot-to-lot variability issues with GSK319347A. The following troubleshooting guides and FAQs will help you navigate common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are key regulators of the innate immune response.[1][2] It also exhibits inhibitory activity against IκB kinase 2 (IKK2).[1][2] By inhibiting these kinases, this compound can modulate downstream signaling pathways, such as the production of type I interferons.

Q2: What are the known IC50 values for this compound?

The inhibitory concentrations (IC50) of this compound against its primary targets are summarized in the table below.

TargetIC50 (nM)
TBK193
IKKε469
IKK2790
Data sourced from MedchemExpress and Selleck Chemicals.[1][2][3]

Q3: What are the potential causes of lot-to-lot variability with research compounds like this compound?

Lot-to-lot variation in research compounds can stem from several factors.[4] These can include slight differences in the manufacturing process, transportation and storage conditions, or even handling errors within the laboratory.[4] For sensitive compounds, it is crucial to adhere to recommended storage and handling protocols.

Q4: How should I properly store and handle this compound to minimize variability?

To ensure the stability and activity of this compound, it is recommended to store the solid compound and stock solutions at low temperatures. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1] It is also suggested to prepare fresh solutions or use small, pre-packaged sizes to avoid degradation from repeated freeze-thaw cycles.[2][5]

Q5: Are there any known stability issues with this compound in solution?

Yes, solutions of this compound are known to be unstable.[2] It is highly recommended to prepare fresh solutions for each experiment or purchase small, pre-packaged sizes to ensure consistent performance.[2]

Troubleshooting Guides

Issue 1: I'm observing lower than expected potency with a new lot of this compound.

Possible Cause 1: Compound Degradation

  • Troubleshooting Step: Confirm that the compound has been stored and handled correctly according to the supplier's recommendations. Avoid repeated freeze-thaw cycles of stock solutions.

  • Recommendation: Prepare a fresh stock solution from the solid compound and repeat the experiment. If possible, compare the new stock solution with a freshly prepared solution from a previous lot known to be active.

Possible Cause 2: Inaccurate Concentration

  • Troubleshooting Step: Verify the calculations used for preparing the stock solution and subsequent dilutions. Ensure that the solvent is appropriate and the compound is fully dissolved. This compound has specific solubility characteristics in different solvents.[3]

  • Recommendation: Have another lab member double-check the calculations and preparation procedure.

Possible Cause 3: Experimental System Variability

  • Troubleshooting Step: Review your experimental setup for any recent changes. This could include cell line passage number, serum or media lot changes, or variations in incubation times.

  • Recommendation: If possible, test the new lot of this compound in parallel with a control compound with a known and stable potency in your assay system.

Issue 2: My results with this compound are inconsistent across experiments.

Possible Cause 1: Solution Instability

  • Troubleshooting Step: As this compound solutions are unstable, their potency can decrease over time.[2]

  • Recommendation: Prepare fresh dilutions from a stock solution for each experiment. Avoid storing and reusing diluted solutions.

Possible Cause 2: Lot-to-Lot Variability

  • Troubleshooting Step: If you have ruled out other sources of experimental variability, it is possible there is a difference in the purity or isomeric composition of the new lot.

  • Recommendation: Perform a lot validation experiment as detailed in the "Experimental Protocols" section below. This will help you to quantitatively compare the activity of the new lot against a previous lot.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for TBK1/IKKε Inhibition

This protocol provides a framework for assessing the inhibitory activity of different lots of this compound against its primary targets.

  • Reagents and Materials:

    • Recombinant human TBK1 or IKKε enzyme

    • Kinase buffer

    • ATP

    • Substrate peptide (e.g., a peptide containing the phosphorylation motif for TBK1/IKKε)

    • This compound (different lots for comparison)

    • Control inhibitor (e.g., a well-characterized TBK1/IKKε inhibitor)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of each lot of this compound and the control inhibitor in kinase buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the recombinant TBK1 or IKKε enzyme to the wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.

    • Compare the IC50 values between the different lots of this compound.

Protocol 2: Cell-Based Assay for Inhibition of Type I Interferon Production

This protocol allows for the assessment of this compound's cellular potency by measuring the inhibition of a downstream signaling event.

  • Reagents and Materials:

    • A suitable cell line that produces type I interferons upon stimulation (e.g., THP-1 cells)

    • Cell culture medium and supplements

    • Stimulant (e.g., poly(I:C) or cGAMP)

    • This compound (different lots for comparison)

    • ELISA kit for detecting human Interferon-β (IFN-β)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of each lot of this compound in cell culture medium.

    • Pre-treat the cells with the diluted compounds for 1 hour.

    • Stimulate the cells with the appropriate agonist (e.g., poly(I:C)) to induce IFN-β production.

    • Incubate the cells for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of IFN-β production for each compound concentration relative to the stimulated vehicle control.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value for each lot.

    • Compare the cellular IC50 values between the different lots.

Visualizations

TBK1_IKKe_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase_complex Kinase Complex cluster_downstream Downstream Signaling PRRs Pattern Recognition Receptors (PRRs) TBK1_IKKe TBK1 / IKKε PRRs->TBK1_IKKe activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates IFN_beta Type I Interferons (e.g., IFN-β) IRF3->IFN_beta induces transcription This compound This compound This compound->TBK1_IKKe inhibits

Caption: Mechanism of action of this compound in the TBK1/IKKε signaling pathway.

Troubleshooting_Workflow start Inconsistent Results or Low Potency Observed check_handling Review Compound Storage and Handling Procedures start->check_handling prepare_fresh Prepare Fresh Stock and Working Solutions check_handling->prepare_fresh Incorrect check_experimental Examine Experimental Setup for aariability (e.g., cells, reagents) check_handling->check_experimental Correct retest Repeat Experiment prepare_fresh->retest lot_validation Perform Lot Validation (See Protocol) retest->lot_validation Problem Persists issue_resolved Issue Resolved retest->issue_resolved Problem Solved check_experimental->retest Issue Identified check_experimental->lot_validation No Obvious Issues contact_supplier Contact Supplier with Lot Validation Data lot_validation->contact_supplier

Caption: A workflow for troubleshooting this compound variability.

Experimental_Workflow_Lot_Validation start Obtain New Lot of This compound prepare_solutions Prepare Fresh Stock Solutions (New Lot and Old Lot) start->prepare_solutions in_vitro_assay Perform In Vitro Kinase Assay (See Protocol 1) prepare_solutions->in_vitro_assay cell_based_assay Perform Cell-Based Assay (See Protocol 2) prepare_solutions->cell_based_assay analyze_data Analyze Data and Compare IC50 Values in_vitro_assay->analyze_data cell_based_assay->analyze_data compare_results Are IC50 values within acceptable range? analyze_data->compare_results accept_lot Accept New Lot compare_results->accept_lot Yes reject_lot Reject New Lot and Contact Supplier compare_results->reject_lot No

Caption: Experimental workflow for validating a new lot of this compound.

References

Validation & Comparative

A Comparative Guide to GSK319347A and Other TBK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the TANK-binding kinase 1 (TBK1) inhibitor GSK319347A against other notable TBK1 inhibitors. The information is presented with supporting experimental data and detailed protocols to aid in the selection of the most appropriate research tools.

TANK-binding kinase 1 (TBK1) is a critical serine/threonine kinase that plays a pivotal role in innate immunity, inflammation, autophagy, and oncogenesis. Its involvement in diverse signaling pathways has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of this compound and other well-characterized TBK1 inhibitors, focusing on their biochemical potency, selectivity, and cellular activity.

Performance Comparison of TBK1 Inhibitors

The following tables summarize the biochemical potency (IC50) of this compound and other prominent TBK1 inhibitors against TBK1 and other related kinases. Lower IC50 values indicate higher potency.

Inhibitor TBK1 IC50 (nM) IKKε IC50 (nM) IKK2 IC50 (nM) Other Notable Targets (IC50)
This compound 93[1][2]469[1][2]790[1][2]Exhibits excellent selectivity against CDK2 and AurB.[1]
BX795 6[3]41[3]-PDK1 (6 nM)[3]
MRT67307 19[3]160[3]-ULK1 (45 nM), ULK2 (38 nM)[3]
GSK8612 pIC50 = 6.8--Highly selective with no significant off-targets within a 10-fold affinity window.
Amlexanox ~1000-2000~1000-2000>10000-
BAY-985 1.5---

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.

Selectivity Profiles

This compound is a dual inhibitor of TBK1 and IKKε.[1][2] It demonstrates good selectivity, with over 100-fold greater potency for IKKε compared to IKKα and IKKβ, and is also selective against a panel of other kinases. Notably, it shows excellent selectivity against the cell-cycle kinases CDK2 and Aurora B.[1]

GSK8612 is distinguished by its high selectivity for TBK1. Kinome profiling has shown no significant off-target binding within a 10-fold affinity window of its TBK1 binding affinity, making it an ideal tool for specifically probing TBK1 biology.

BX795 and MRT67307 , while potent TBK1 inhibitors, exhibit a broader range of off-target activities.[4] For instance, BX795 is also a potent inhibitor of PDK1, and MRT67307 inhibits ULK1 and ULK2, which are key regulators of autophagy.[3] This polypharmacology should be considered when interpreting experimental results.

Amlexanox is a less potent but specific inhibitor of both TBK1 and IKKε.[5] It has been shown to have no significant effect on the canonical IκB kinases IKKα and IKKβ at concentrations that inhibit TBK1 and IKKε.[5]

BAY-985 is a highly potent and selective ATP-competitive inhibitor of TBK1.[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the TBK1 signaling pathway and common experimental workflows for assessing inhibitor activity.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS/STING cGAS/STING Viral/Bacterial PAMPs->cGAS/STING TLRs TLRs Viral/Bacterial PAMPs->TLRs RIG-I/MAVS RIG-I/MAVS Viral/Bacterial PAMPs->RIG-I/MAVS TBK1 TBK1 cGAS/STING->TBK1 TLRs->TBK1 RIG-I/MAVS->TBK1 IRF3 IRF3 p-IRF3 (dimer) p-IRF3 (dimer) IRF3->p-IRF3 (dimer) Phosphorylation Nucleus Nucleus p-IRF3 (dimer)->Nucleus Type I IFN Production Type I IFN Production Nucleus->Type I IFN Production NF-κB NF-κB Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines TBK1->IRF3 TBK1->NF-κB

Caption: Simplified TBK1 signaling pathway.

Experimental_Workflow_Kinase_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Recombinant TBK1 Recombinant TBK1 Incubation Incubation Recombinant TBK1->Incubation Substrate (e.g., IRF3tide) Substrate (e.g., IRF3tide) Substrate (e.g., IRF3tide)->Incubation ATP ATP ATP->Incubation Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound)->Incubation Detection Reagent (e.g., ADP-Glo) Detection Reagent (e.g., ADP-Glo) Incubation->Detection Reagent (e.g., ADP-Glo) Luminescence/Fluorescence Reading Luminescence/Fluorescence Reading Detection Reagent (e.g., ADP-Glo)->Luminescence/Fluorescence Reading Data Analysis (IC50) Data Analysis (IC50) Luminescence/Fluorescence Reading->Data Analysis (IC50)

Caption: General workflow for an in vitro TBK1 kinase assay.

Experimental_Workflow_CETSA Intact Cells Intact Cells Treat with Inhibitor or Vehicle Treat with Inhibitor or Vehicle Intact Cells->Treat with Inhibitor or Vehicle Heat Treatment (Temperature Gradient) Heat Treatment (Temperature Gradient) Treat with Inhibitor or Vehicle->Heat Treatment (Temperature Gradient) Cell Lysis Cell Lysis Heat Treatment (Temperature Gradient)->Cell Lysis Centrifugation (Separate soluble/aggregated fractions) Centrifugation (Separate soluble/aggregated fractions) Cell Lysis->Centrifugation (Separate soluble/aggregated fractions) Western Blot for TBK1 Western Blot for TBK1 Centrifugation (Separate soluble/aggregated fractions)->Western Blot for TBK1 Data Analysis (Thermal Shift) Data Analysis (Thermal Shift) Western Blot for TBK1->Data Analysis (Thermal Shift)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

In Vitro TBK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is designed to measure the enzymatic activity of recombinant TBK1 and assess the potency of inhibitors.

Materials:

  • Recombinant human TBK1 enzyme

  • TBK1 substrate (e.g., IRF3tide peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) to the appropriate wells.

  • Add 2 µL of a solution containing recombinant TBK1 enzyme in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the TBK1 substrate and ATP in kinase buffer. The final concentrations of substrate and ATP should be at or near their Km values for TBK1.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature, followed by the addition of 10 µL of Kinase Detection Reagent and a further 30-minute incubation.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the binding of an inhibitor to its target protein in a cellular context.

Materials:

  • Cell line expressing endogenous or overexpressed TBK1 (e.g., HEK293T, THP-1)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against TBK1

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Culture cells to a sufficient density.

  • Treat cells with the test inhibitor at the desired concentration or with vehicle for a specified time (e.g., 1-2 hours) in complete medium.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Lyse the cells by a suitable method (e.g., three freeze-thaw cycles using liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble TBK1 at each temperature by Western blotting using an anti-TBK1 antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

IRF3 Phosphorylation Assay by Western Blot

This assay measures the ability of an inhibitor to block the downstream signaling of TBK1 by assessing the phosphorylation of its substrate, IRF3.

Materials:

  • A suitable cell line that activates the TBK1-IRF3 pathway upon stimulation (e.g., THP-1, L929)

  • Cell culture medium

  • Stimulating agent (e.g., poly(I:C), cGAMP, Sendai virus)

  • Test inhibitor (e.g., this compound)

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against phospho-IRF3 (Ser396) and total IRF3

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Plate cells and allow them to adhere or stabilize overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

  • Stimulate the cells with the appropriate agent to activate the TBK1 pathway for a specified time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-IRF3 (Ser396).

  • After washing, incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a loading control protein (e.g., GAPDH, β-actin).

  • Quantify the band intensities to determine the effect of the inhibitor on IRF3 phosphorylation.

References

A Comparative Guide to the Kinase Inhibitor Selectivity of GSK319347A and BX795

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and chemical biology, the precise understanding of a kinase inhibitor's selectivity is paramount for interpreting experimental results and predicting in vivo effects. This guide provides a detailed comparison of two widely used inhibitors, GSK319347A and BX795, both of which target the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

Executive Summary

This compound and BX795 are potent inhibitors of TBK1 and IKKε, key regulators of the innate immune response. While both compounds effectively inhibit these primary targets, their broader kinase selectivity profiles exhibit notable differences. This compound demonstrates a more focused inhibition profile, primarily targeting TBK1 and IKKε with some activity against IKK2. In contrast, BX795, originally developed as a PDK1 inhibitor, displays a more promiscuous profile, potently inhibiting a range of kinases beyond TBK1 and IKKε. This guide presents a comprehensive analysis of their selectivity, supporting experimental data, and detailed methodologies to aid researchers in selecting the appropriate tool compound for their studies.

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of this compound and BX795 Against a Panel of Kinases

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and BX795 against their primary targets and a selection of off-target kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)BX795 IC50 (nM)
Primary Targets
TBK193[1][2][3]6[4][5][6]
IKKε469[1][2][3]41[4][5][6]
Off-Targets
IKK2790[1][2][3]-
PDK1-6[4][5][6]
PKA->840 (140-fold less selective than for PDK1)[4][5]
PKC->9600 (1600-fold less selective than for PDK1)[4][5]
GSK3β->600 (100-fold less selective than for PDK1)[4][5]
ULK1-87[4][5]
c-Kit-320[4][5]
CDK2/CyclinEExcellent selectivity against[1][2][3]430[4][5]
Chk1-510[4][5]
Aurora BExcellent selectivity against[1][2][3]-

Note: A hyphen (-) indicates that data was not available in the reviewed sources.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and BX795, as well as a general workflow for kinase inhibitor selectivity profiling.

G Figure 1: Inhibition of the TBK1/IKKε Signaling Pathway cluster_upstream Upstream Activation cluster_kinases Kinase Cascade cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs PRRs Pattern Recognition Receptors (e.g., RIG-I, cGAS) Viral/Bacterial PAMPs->PRRs Adaptors Adaptor Proteins (e.g., MAVS, STING) PRRs->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 Phosphorylated IRF3 (Active Dimer) IRF3->pIRF3 dimerization & activation Nucleus Nucleus pIRF3->Nucleus nuclear translocation IFN_Genes Interferon Gene Transcription Nucleus->IFN_Genes This compound This compound This compound->TBK1_IKKe BX795 BX795 BX795->TBK1_IKKe

Figure 1: Inhibition of the TBK1/IKKε Signaling Pathway. This diagram illustrates how both this compound and BX795 inhibit TBK1 and IKKε, thereby blocking the phosphorylation and subsequent activation of IRF3, a key transcription factor for type I interferon production.

G Figure 2: Off-Target Effects of BX795 on the PI3K/AKT Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PDK1->AKT phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Cell_Survival_Growth Cell Survival & Growth Downstream_Effectors->Cell_Survival_Growth BX795 BX795 BX795->PDK1

Figure 2: Off-Target Effects of BX795 on the PI3K/AKT Pathway. This diagram shows the inhibitory effect of BX795 on PDK1, a key upstream kinase in the PI3K/AKT signaling pathway, which can lead to broader cellular effects beyond the inhibition of the innate immune response.

G Figure 3: General Experimental Workflow for Kinase Inhibitor Selectivity Profiling Compound Test Inhibitor (e.g., this compound, BX795) Primary_Screen Primary Screen (Single High Concentration) Compound->Primary_Screen Kinase_Panel Broad Kinase Panel (~50-400 kinases) Primary_Screen->Kinase_Panel Hit_Identification Hit Identification (% Inhibition > Threshold) Kinase_Panel->Hit_Identification Dose_Response Dose-Response Assays (Serial Dilutions) Hit_Identification->Dose_Response for identified 'hits' IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Selectivity_Profile Generation of Selectivity Profile IC50_Determination->Selectivity_Profile

Figure 3: General Experimental Workflow for Kinase Inhibitor Selectivity Profiling. This flowchart outlines the typical steps involved in determining the selectivity of a kinase inhibitor, from an initial broad screen to the detailed determination of IC50 values for on- and off-target kinases.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols representative of the assays used to characterize this compound and BX795.

Biochemical Kinase Assay (Radiometric Filter Binding Assay)

This method directly measures the catalytic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.

1. Reagents and Materials:

  • Kinase: Recombinant human TBK1, IKKε, or other kinases of interest.

  • Substrate: A specific peptide or protein substrate for the target kinase (e.g., GST-IRF3 for TBK1/IKKε).

  • Inhibitor: this compound or BX795, serially diluted in DMSO.

  • ATP: [γ-³²P]ATP and non-radiolabeled ATP.

  • Kinase Reaction Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and BSA.

  • Stop Solution: Phosphoric acid or EDTA.

  • P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer in a microplate well.

  • Add the test inhibitor (this compound or BX795) at various concentrations. A DMSO control (vehicle) is run in parallel.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Phosphorylation Assay (Immunoblotting)

This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.

1. Reagents and Materials:

  • Cell Line: A cell line that expresses the target kinase and downstream signaling components (e.g., HEK293T, RAW 264.7 macrophages).

  • Stimulus: An agent to activate the signaling pathway (e.g., poly(I:C) to activate TLR3 and downstream TBK1/IKKε).

  • Inhibitor: this compound or BX795.

  • Cell Lysis Buffer: Containing protease and phosphatase inhibitors.

  • Primary Antibodies: Specific for the phosphorylated form of the target substrate (e.g., anti-phospho-IRF3 (Ser396)) and the total protein (e.g., anti-IRF3).

  • Secondary Antibody: HRP-conjugated antibody.

  • Chemiluminescent Substrate: For detection.

  • SDS-PAGE and Western Blotting Equipment.

2. Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle control) for a specified time (e.g., 1 hour).

  • Stimulate the cells with the appropriate agonist (e.g., poly(I:C)) for a time known to induce robust phosphorylation of the target substrate (e.g., 30-60 minutes).

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein (e.g., β-actin).

  • Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Conclusion

The choice between this compound and BX795 should be guided by the specific research question. This compound offers a more selective inhibition of the TBK1/IKKε axis, making it a preferable tool for studies focused on the direct consequences of inhibiting these kinases. Its limited off-target activity, as currently understood, reduces the likelihood of confounding effects from the inhibition of other signaling pathways.

BX795, while a potent inhibitor of TBK1 and IKKε, also exhibits significant activity against PDK1 and a number of other kinases. This broader activity profile can be advantageous for studies aiming to explore the effects of multi-kinase inhibition or for certain therapeutic applications where targeting multiple nodes in a disease network is beneficial. However, researchers using BX795 to probe the function of TBK1/IKKε must be cautious and perform appropriate control experiments to account for its effects on the PI3K/AKT pathway and other potential off-targets.

By providing a clear comparison of their selectivity profiles and the methodologies used for their characterization, this guide aims to empower researchers to make informed decisions in their selection and use of these valuable chemical probes.

References

Potency Face-Off: A Comparative Analysis of GSK319347A and MRT67307 as TBK1/IKKε Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, particularly concerning innate immunity and oncology, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) have emerged as critical therapeutic targets. This guide provides a detailed, data-driven comparison of two prominent inhibitors of these kinases: GSK319347A and MRT67307. We will delve into their respective potencies, target selectivities, and the experimental methodologies used to determine these parameters, offering a comprehensive resource for researchers in drug discovery and cellular signaling.

At a Glance: Potency and Selectivity

A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals distinct potency profiles for this compound and MRT67307 against their primary targets and key off-targets. MRT67307 demonstrates superior potency against TBK1, while this compound is a more potent inhibitor of IKKε. Notably, both compounds exhibit activity against other kinases, a crucial consideration for experimental design and interpretation.

CompoundTargetIC50 (nM)
This compound TBK193
IKKε469
IKK2790
MRT67307 TBK119
IKKε160
ULK145
ULK238

Deep Dive: Experimental Protocols

The determination of inhibitor potency is intrinsically linked to the experimental conditions of the assay. Below are the detailed methodologies employed in the characterization of this compound and MRT67307.

This compound: In Vitro Kinase Assay

The inhibitory activity of this compound against TBK1 and IKKε was determined using a radiometric protein kinase assay. The protocol, as described in the foundational study by Johannes et al., is as follows:

  • Enzymes: Recombinant human TBK1 and IKKε were utilized.

  • Substrate: A synthetic peptide was used as the substrate for phosphorylation.

  • Reaction Buffer: The assay was conducted in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • ATP: The concentration of ATP was kept at the Km value for each respective enzyme.

  • Procedure:

    • The inhibitor, diluted in DMSO, was pre-incubated with the kinase in the reaction buffer.

    • The kinase reaction was initiated by the addition of the substrate and [γ-33P]ATP.

    • The reaction mixture was incubated at room temperature.

    • The reaction was terminated, and the phosphorylated substrate was separated from the residual [γ-33P]ATP.

    • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

MRT67307: In Vitro Kinase Assay

The potency of MRT67307 was assessed using an in vitro kinase assay detailed in the work by Clark et al.. The key parameters of this assay are outlined below:

  • Enzymes: Recombinant human TBK1 and IKKε were expressed and purified.

  • Substrate: Myelin basic protein (MBP) was used as a generic kinase substrate.

  • Reaction Buffer: The assay buffer consisted of 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 0.1% 2-mercaptoethanol, and 10 mM magnesium acetate.

  • ATP: The assay was performed at a fixed ATP concentration of 0.1 mM.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor were mixed in the reaction buffer.

    • The reaction was initiated by the addition of [γ-32P]ATP.

    • The mixture was incubated at 30°C for a specified time.

    • The reaction was stopped by the addition of EDTA.

    • The reaction products were spotted onto P81 phosphocellulose paper, which was then washed to remove unincorporated ATP.

    • The radioactivity on the paper, corresponding to the phosphorylated substrate, was measured by scintillation counting.

  • Data Analysis: IC50 values were determined from the concentration-inhibition curves using standard graphing software.

In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor Inhibitor Dilution Series Preincubation Pre-incubation: Kinase + Inhibitor Inhibitor->Preincubation Kinase Kinase Solution Kinase->Preincubation Substrate_ATP Substrate + Labeled ATP Initiation Initiate Reaction: Add Substrate/ATP Substrate_ATP->Initiation Preincubation->Initiation Incubation Incubation Initiation->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Product from Labeled ATP Termination->Separation Quantification Quantify Product Separation->Quantification IC50 IC50 Calculation Quantification->IC50

A generalized workflow for in vitro kinase inhibition assays.

Signaling Context: The TBK1/IKKε Pathway

Both this compound and MRT67307 target the non-canonical IκB kinases, TBK1 and IKKε. These kinases are central players in the innate immune response, particularly in the signaling pathways downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Their primary role is to phosphorylate and activate interferon regulatory factors (IRFs), leading to the production of type I interferons.

TBK1_IKKe_Signaling cluster_upstream Upstream Activation cluster_kinases Target Kinases cluster_downstream Downstream Effects PRR PRR Activation (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKe IKKε Adaptors->IKKe IRF3_7 IRF3 / IRF7 TBK1->IRF3_7 phosphorylates IKKe->IRF3_7 phosphorylates Phospho_IRF Phosphorylation & Dimerization IRF3_7->Phospho_IRF Nucleus Nuclear Translocation Phospho_IRF->Nucleus IFN Type I Interferon Gene Transcription Nucleus->IFN This compound This compound This compound->TBK1 This compound->IKKe MRT67307 MRT67307 MRT67307->TBK1 MRT67307->IKKe

The TBK1/IKKε signaling pathway and points of inhibition.

Conclusion

This compound and MRT67307 are both valuable chemical probes for the study of TBK1 and IKKε signaling. However, their distinct potency and selectivity profiles necessitate careful consideration when selecting an inhibitor for a particular experimental context. MRT67307 offers higher potency for TBK1, which may be advantageous in studies focused on this specific kinase. Conversely, this compound's greater potency against IKKε could be beneficial in dissecting the specific roles of this kinase. The off-target activities of both compounds, particularly the inhibition of ULK1/2 by MRT67307 and IKK2 by this compound, must be taken into account when interpreting experimental results. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their studies of innate immunity, inflammation, and cancer biology.

GSK319347A selectivity profiling against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

GSK319347A is recognized as a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key regulators of the interferon signaling pathway.[1][2] Understanding its selectivity profile against a broader range of kinases is crucial for researchers and drug development professionals to assess its potential for on-target efficacy and off-target effects. This guide provides a comparative analysis of this compound's performance against other kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of this compound

The selectivity of this compound has been characterized against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

Kinase TargetIC50 (nM)
TBK193
IKKε469
IKK2790
IKKα>100-fold less potent than IKKε
IKKβ>100-fold less potent than IKKε
CDK2Excellent selectivity noted
AurBExcellent selectivity noted

Data sourced from multiple vendors and publications.[1][2][3]

As the data indicates, this compound is most potent against TBK1, followed by IKKε and IKK2.[1][2] It exhibits significant selectivity over other IKK isoforms, such as IKKα and IKKβ, with over 100-fold greater potency for IKKε. Furthermore, it has demonstrated excellent selectivity against the cell-cycle kinases CDK2 and Aurora B (AurB).[1][3]

Experimental Protocol for Kinase Selectivity Profiling

To determine the kinase selectivity of a compound like this compound, a common method is a biochemical kinase assay. The following protocol outlines a representative procedure using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 values of this compound against a panel of kinases.

Materials:

  • This compound compound

  • Recombinant human kinases

  • Kinase-specific substrates and cofactors

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Typically, a 10-point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 µM).

  • Kinase Reaction:

    • Add 2 µL of the appropriate kinase working stock to each well of a 384-well plate.

    • Add 1 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate working stock.

    • Incubate the reaction mixture for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-driven reaction that produces light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Kinase & Substrate Prep Kinase & Substrate Prep Dispense Kinase Dispense Kinase Kinase & Substrate Prep->Dispense Kinase Dispense Kinase->Dispense Compound Pre-incubation Pre-incubation Dispense Compound->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Reaction Incubation Reaction Incubation Initiate Reaction->Reaction Incubation Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Reaction Incubation->Stop Reaction & Deplete ATP ADP to ATP Conversion ADP to ATP Conversion Stop Reaction & Deplete ATP->ADP to ATP Conversion Measure Luminescence Measure Luminescence ADP to ATP Conversion->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition IC50 Determination IC50 Determination Calculate % Inhibition->IC50 Determination

Kinase Selectivity Profiling Workflow

Signaling Pathway Context

This compound's primary targets, TBK1 and IKKε, are non-canonical IκB kinases that play a crucial role in the innate immune response, particularly in the activation of the transcription factor IRF3 and the subsequent production of type I interferons. They are also involved in the activation of the NF-κB pathway. The diagram below illustrates a simplified view of this signaling pathway and the points of inhibition by this compound.

G cluster_upstream Upstream Signaling cluster_kinase_complex Kinase Activation cluster_downstream Downstream Effects Pathogen Recognition Receptors Pathogen Recognition Receptors Adaptor Proteins Adaptor Proteins Pathogen Recognition Receptors->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 IKKe IKKe Adaptor Proteins->IKKe IRF3 IRF3 TBK1->IRF3 NF-kB NF-kB TBK1->NF-kB IKKe->IRF3 IKKe->NF-kB Gene Transcription Gene Transcription IRF3->Gene Transcription NF-kB->Gene Transcription This compound This compound This compound->TBK1 inhibition This compound->IKKe inhibition

Simplified Innate Immune Signaling Pathway

Conclusion

This compound is a potent inhibitor of TBK1 and IKKε with a defined selectivity profile. While it demonstrates some activity against IKK2, it is highly selective against other kinases such as IKKα, IKKβ, CDK2, and AurB. This selectivity is a critical attribute, as off-target kinase inhibition can lead to unintended cellular effects.[4][5] The provided experimental workflow offers a standardized approach for researchers to conduct their own kinase selectivity profiling and validate these findings. Understanding the position of TBK1 and IKKε in signaling pathways further contextualizes the functional consequences of inhibition by this compound. Researchers should consider this selectivity profile when designing experiments and interpreting results to ensure that the observed biological effects are attributable to the intended targets.

References

Navigating the Landscape of TBK1 Inhibition: A Comparative Guide to Alternatives for GSK319347A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and neuroinflammation, the selective inhibition of TANK-binding kinase 1 (TBK1) is a critical area of investigation. As a key regulator of innate immunity, autophagy, and cell proliferation, the dysregulation of TBK1 has been implicated in a variety of diseases. While GSK319347A is a known dual inhibitor of TBK1 and its homolog IKKε, the quest for more potent and selective compounds is ongoing. This guide provides a comparative analysis of prominent alternative compounds to this compound for TBK1 inhibition, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of TBK1 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound and its alternatives. The data has been compiled from various scientific publications and commercial sources.

Table 1: Biochemical Potency (IC50) of TBK1 Inhibitors

CompoundTBK1 IC50 (nM)IKKε IC50 (nM)Other Kinase IC50 (nM)
This compound93[1][2]469[1][2]IKK2: 790[1][2]
GSK8612pIC50: 6.8-Highly selective with no off-targets identified within a 10-fold window of TBK1 affinity.[3]
MRT6730719[4][5]160[4][5]ULK1: 45, ULK2: 38[4][5]
BX7956[5]41[5]PDK1: 6[5]
Amlexanox~1000-2000[5][6]~1000-2000[5]-
BAY-9852 (low ATP), 30 (high ATP)[2][5]2[2][5]FLT3: 123, RSK4: 276, DRAK1: 311[7]
Compound 200A--Potent TBK1/IKKi dual inhibitor.[8]
TBK1-IN-122.4[4]--

Table 2: Cellular Activity of TBK1 Inhibitors

CompoundCellular AssayCell LinePotency (IC50/pIC50)
GSK8612IRF3 PhosphorylationRamospIC50: 6.0[9]
IFNβ SecretionTHP-1pIC50: 5.9 (dsDNA virus), 6.3 (cGAMP)[9]
MRT67307IRF3 PhosphorylationBMDMsEffective at 2 µM[4]
IFNβ ProductionMacrophagesInhibited (1 nM - 10 µM)[4]
BAY-985pIRF3 InhibitionMDA-MB-231IC50: 74 nM[7]
AntiproliferativeSK-MEL-2IC50: 900 nM[2][10]
AmlexanoxIRF3 Phosphorylation3T3-L1 AdipocytesBlocks Poly(I:C)-stimulated phosphorylation[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Biochemical Kinase Assay (In Vitro)

This protocol outlines a method for determining the in vitro potency (IC50) of a compound against TBK1.

1. Radiometric Kinase Assay:

  • Reagents:

    • Kinase Buffer: 50 mM Tris (pH 7.5), 12 mM MgCl₂, 1 mM β-glycerophosphate.[8]

    • ATP Mix: 100 µM ATP with 10 µCi γ-³²P-ATP per reaction.[8]

    • Recombinant human TBK1 enzyme.

    • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate like TBK1-Tide.[8]

    • Test compound dilutions.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a reaction tube, combine the kinase buffer, recombinant TBK1 enzyme, and the substrate.

    • Add the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 20 minutes at room temperature.[8]

    • Initiate the kinase reaction by adding the ATP mix.

    • Incubate the reaction at 30°C for 30-60 minutes.[8]

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography and quantify the band intensity to determine the percent inhibition.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

2. Non-Radiometric ADP-Glo™ Kinase Assay:

  • Reagents:

    • Kinase Buffer: 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT.

    • Recombinant human TBK1 enzyme.

    • Substrate: Myelin Basic Protein (MBP).

    • ATP at a concentration near the Km for TBK1.

    • Test compound dilutions.

    • ADP-Glo™ Kinase Assay Kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase assay buffer, ATP, and MBP.

    • Add 2 µL of the master mix to each well.

    • Initiate the kinase reaction by adding 2 µL of recombinant TBK1 enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Calculate the percent inhibition and determine the IC50 value.

Cellular Assay: Inhibition of IRF3 Phosphorylation (Western Blot)

This protocol describes how to measure the inhibition of TBK1-mediated IRF3 phosphorylation in a cellular context.

  • Reagents:

    • Cell line (e.g., Ramos, THP-1, or A549).

    • TBK1 activator (e.g., poly(I:C), cGAMP, or dsDNA).

    • Test compound dilutions.

    • Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EDTA, 10% glycerol, 1% Nonidet P-40, supplemented with protease and phosphatase inhibitors (e.g., 1 µg/ml leupeptin, 2 µg/ml aprotinin, 5 mM sodium fluoride, 1 mM activated sodium orthovanadate).[11]

    • Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3.

    • HRP-conjugated secondary antibody.

    • ECL Western Blotting Substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with a TBK1 activator (e.g., 30 µg/mL poly(I:C) for 120 minutes) to induce IRF3 phosphorylation.[3]

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total IRF3 to confirm equal loading.

    • Quantify the band intensities to determine the inhibition of IRF3 phosphorylation.

Visualizing the TBK1 Signaling Pathway and Experimental Workflow

To better understand the context of TBK1 inhibition, the following diagrams illustrate the canonical TBK1 signaling pathway and a typical experimental workflow for inhibitor screening.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase Complex cluster_downstream Downstream Effectors PRR Pattern Recognition Receptors (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 recruitment & activation IRF3 IRF3 TBK1->IRF3 phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Dimerization Dimerization pIRF3->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation IFN Type I Interferon (IFN-β) Production Nucleus->IFN Inhibitor_Screening_Workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Validation Compound_Library Compound Library HTS High-Throughput Biochemical Assay (e.g., ADP-Glo) Compound_Library->HTS Hit_Identification Hit Identification (IC50 Determination) HTS->Hit_Identification Cell_Assay Cellular Assay (p-IRF3 Western Blot) Hit_Identification->Cell_Assay validated hits Dose_Response Dose-Response Analysis Cell_Assay->Dose_Response Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection

References

A Comparative Guide to GSK319347A and Amlexanox for Inflammation and Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK319347A and Amlexanox, two inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to inform inhibitor selection and experimental design.

This compound and Amlexanox are both recognized inhibitors of the non-canonical IκB kinases, TBK1 and IKKε, which are critical mediators in innate immunity, inflammatory signaling, and metabolic regulation. While both compounds target the same primary kinases, their biochemical potency, selectivity, and broader pharmacological profiles exhibit notable differences. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool compound for their specific research needs.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Amlexanox, focusing on their biochemical potency against primary and off-target kinases, as well as their activity in cellular assays.

Table 1: Biochemical Potency and Selectivity

CompoundTargetIC50Selectivity Notes
This compound TBK193 nM[1][2]Dual inhibitor of TBK1 and IKKε. Also inhibits IKK2 at a higher concentration.
IKKε469 nM[1][2]~5-fold less potent against IKKε compared to TBK1.
IKK2790 nM[1][2]~8.5-fold less potent against IKK2 compared to TBK1.
Amlexanox TBK1~1-2 µM[3]Shows inhibitory activity in the low micromolar range.
IKKε~1-2 µM[3]Similar potency against TBK1 and IKKε.
PDE4BInhibits activity[4][5]Also identified as a phosphodiesterase 4B (PDE4B) inhibitor, which contributes to its anti-inflammatory effects through a cAMP-dependent pathway.[4][5]

Table 2: Cellular Activity

CompoundCell LineAssayIC50
This compound HEK293ISRE-luciferase reporter (Poly I:C stimulation)72 nM[1]
Amlexanox 3T3-L1 Adipocytesp-IRF3 Inhibition~1-2 µM[6]
Melanoma Cell LinesProliferation> 50 µM[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_upstream Upstream Activation cluster_kinases Kinase Cascade cluster_downstream Downstream Effects PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRRs->Adaptors Ligand Binding TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe Recruitment & Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation This compound This compound This compound->TBK1_IKKe Inhibition Amlexanox Amlexanox Amlexanox->TBK1_IKKe Inhibition p_IRF3 p-IRF3 (dimerization) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Translocation IFN_Genes Type I Interferon Gene Expression Nucleus->IFN_Genes Transcription

TBK1/IKKε Signaling Pathway and Points of Inhibition.

cluster_biochemical Biochemical Kinase Assay cluster_cellular Cellular Assay (p-IRF3 Inhibition) Reagents Prepare Reagents: - Recombinant TBK1/IKKε - Substrate (e.g., MBP) - ATP - Assay Buffer Reaction Incubate kinase, substrate, ATP, and inhibitor Reagents->Reaction Compound_Prep Prepare serial dilutions of This compound or Amlexanox Compound_Prep->Reaction Detection Measure kinase activity (e.g., ADP-Glo™) Reaction->Detection IC50_Calc Calculate IC50 values Detection->IC50_Calc Cell_Culture Seed cells (e.g., A549) and allow to adhere Pre-treatment Pre-treat cells with inhibitor concentrations Cell_Culture->Pre-treatment Stimulation Stimulate with Poly(I:C) to activate TBK1 Pre-treatment->Stimulation Lysis Lyse cells and quantify protein Stimulation->Lysis Western_Blot Perform Western Blot for p-IRF3 and total IRF3 Lysis->Western_Blot Cellular_IC50 Determine cellular IC50 Western_Blot->Cellular_IC50

Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Biochemical Kinase Assay (TBK1/IKKε Inhibition)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against TBK1 or IKKε.[6]

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Test compounds (this compound or Amlexanox) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for the kinase), and MBP.

  • Add 2 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 2 µL of recombinant TBK1 or IKKε enzyme to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay (p-IRF3 Inhibition)

This protocol describes a method to measure the inhibition of IRF3 phosphorylation in a cellular context, a downstream marker of TBK1/IKKε activity.[6]

Materials:

  • A549 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Poly(I:C) (Polyinosinic:polycytidylic acid)

  • Test compounds (this compound or Amlexanox)

  • Lysis buffer

  • Antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

  • Western blotting reagents and equipment

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with Poly(I:C) for 90 minutes to activate the TBK1/IKKε pathway.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-IRF3 and total IRF3.

  • Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 signal.

  • Calculate the percent inhibition of IRF3 phosphorylation for each compound concentration.

  • Determine the cellular IC50 value.

Comparative Analysis

Potency and Selectivity: this compound demonstrates significantly higher potency against TBK1 and IKKε in biochemical assays compared to Amlexanox, with IC50 values in the nanomolar range versus the micromolar range for Amlexanox.[1][2][3] this compound also shows a degree of selectivity for TBK1 over IKKε and IKK2. Amlexanox, on the other hand, exhibits a broader inhibitory profile, affecting other inflammatory mediators like PDE4B.[4][5] This broader activity of Amlexanox could be advantageous in certain contexts but may also lead to more off-target effects.

Cellular Activity: The higher biochemical potency of this compound translates to greater cellular activity, as evidenced by its nanomolar IC50 in a cellular reporter assay.[1] Amlexanox demonstrates cellular activity in the low micromolar range, consistent with its biochemical potency.[6]

In Vivo and Clinical Context: Amlexanox has a long history of clinical use for conditions like aphthous ulcers and asthma, and it is being investigated for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[7][8][9] In vivo studies in mice have shown that Amlexanox can reverse obesity, diabetes, and fatty liver.[10] In a clinical trial involving obese patients with type 2 diabetes, Amlexanox led to a significant drop in blood glucose in a subset of patients with higher baseline inflammation.[1] Information on the in vivo and clinical development of this compound is less publicly available.

Conclusion

Both this compound and Amlexanox are valuable research tools for investigating the roles of TBK1 and IKKε in health and disease.

  • This compound is a more potent and selective inhibitor of TBK1/IKKε, making it a suitable choice for studies where high potency and a more focused target engagement are desired. Its characterization, however, is primarily in a preclinical setting.

  • Amlexanox , while less potent, has a well-documented history of clinical use and a broader anti-inflammatory profile that includes PDE4B inhibition.[4][5] This makes it a relevant tool for translational studies and for investigating the interplay between different inflammatory pathways. Its known safety profile in humans is also a significant advantage for studies that may have future clinical implications.[8]

The choice between these two inhibitors will ultimately depend on the specific experimental goals, the desired level of target selectivity, and the translational context of the research.

References

A Comparative Guide to the Efficacy of GSK319347A and GSK8612 in Modulating TBK1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors targeting TANK-binding kinase 1 (TBK1), a crucial mediator in innate immunity and inflammatory signaling, GSK319347A and GSK8612 have emerged as significant research compounds. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in their selection and application.

At a Glance: Key Efficacy Parameters

The following table summarizes the reported quantitative data for this compound and GSK8612, offering a direct comparison of their potency and cellular activity.

ParameterThis compoundGSK8612
Target(s) Dual inhibitor of TBK1 and IKKε[1][2]Highly selective inhibitor of TBK1[3][4]
Biochemical Potency (TBK1) IC50: 93 nM[1]pIC50: 6.8 (recombinant TBK1)[3]
Binding Affinity (TBK1) Not reportedpKd: 8.0[3]
Cellular Potency IC50: 72 nM (ISRE-luciferase reporter gene assay in HEK293 cells with poly I:C stimulation)[5]pIC50: 6.0 (IRF3 phosphorylation in Ramos cells)[6]; pIC50: 6.1 (IFNα secretion in human PBMCs)[6]; pIC50: 5.9 (IFNβ secretion in THP-1 cells stimulated with dsDNA virus)[6]; pIC50: 6.3 (IFNβ secretion in THP-1 cells stimulated with cGAMP)[6]
Selectivity Also inhibits IKKε (IC50: 469 nM) and IKK2 (IC50: 790 nM)[1][2]Highly selective for TBK1. No off-targets identified within 10-fold affinity of TBK1 in a kinobead selectivity profile. 100-fold selectivity over IKKε (pKd = 6.0)[6]

Delving into the Mechanism of Action: TBK1/IKKε Signaling

Both this compound and GSK8612 target the TBK1 signaling pathway, which plays a pivotal role in the innate immune response to pathogens. Upon recognition of pathogen-associated molecular patterns (PAMPs), such as viral DNA or RNA, signaling cascades converge on TBK1 and the related kinase IKKε. These kinases then phosphorylate and activate transcription factors, primarily Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFNα/β) and other inflammatory cytokines.

GSK8612 is a highly selective inhibitor of TBK1, while this compound is a dual inhibitor, also targeting IKKε. This difference in selectivity may have implications for their overall biological effects, as IKKε can also contribute to IRF3 activation.[7][8]

TBK1_IKKe_Signaling TBK1/IKKε Signaling Pathway cluster_upstream Upstream Activation cluster_kinases Kinase Activation cluster_downstream Downstream Signaling cluster_inhibitors Inhibitor Action Viral/Bacterial PAMPs Viral/Bacterial PAMPs TLRs/RLRs TLRs / RLRs Viral/Bacterial PAMPs->TLRs/RLRs Adaptor Proteins Adaptor Proteins (e.g., TRIF, STING) TLRs/RLRs->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 IKKe IKKε Adaptor Proteins->IKKe IRF3 IRF3 TBK1->IRF3 IKKe->IRF3 p-IRF3 p-IRF3 (active) IRF3->p-IRF3 Phosphorylation Type I IFNs Type I IFNs (IFNα/β) p-IRF3->Type I IFNs Nuclear Translocation & Gene Transcription This compound This compound This compound->TBK1 This compound->IKKe GSK8612 GSK8612 GSK8612->TBK1

Figure 1. Simplified diagram of the TBK1/IKKε signaling pathway and the points of inhibition for this compound and GSK8612.

Experimental Protocols: A Closer Look at Efficacy Assessment

The following sections detail the methodologies used in key experiments to characterize the efficacy of this compound and GSK8612.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro potency of a kinase inhibitor.

Kinase_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant Kinase Recombinant TBK1/IKKε Reaction Mix Incubate Kinase, Substrate, Inhibitor, and ATP Recombinant Kinase->Reaction Mix Substrate Kinase Substrate (e.g., peptide, protein) Substrate->Reaction Mix Inhibitor Dilution Serial Dilution of This compound or GSK8612 Inhibitor Dilution->Reaction Mix Detection Reagent Add Detection Reagent (e.g., ADP-Glo) Reaction Mix->Detection Reagent Signal Measurement Measure Signal (Luminescence/Fluorescence) Detection Reagent->Signal Measurement Data Plotting Plot % Inhibition vs. Inhibitor Concentration Signal Measurement->Data Plotting IC50 Calculation Calculate IC50 Value Data Plotting->IC50 Calculation

Figure 2. General workflow for determining the IC50 of a kinase inhibitor.

Methodology:

  • Reaction Setup: Recombinant TBK1 or IKKε enzyme is incubated with a specific substrate (e.g., a peptide or protein) and varying concentrations of the inhibitor (this compound or GSK8612) in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[9][10]

Cellular Assay: Inhibition of IRF3 Phosphorylation (GSK8612)

This protocol describes the assessment of GSK8612's ability to inhibit the phosphorylation of IRF3 in a cellular context.[6]

Cell Line: Ramos cells (human B lymphocyte cell line).

Stimulus: Poly(I:C) (a synthetic analog of double-stranded RNA that activates TLR3).

Methodology:

  • Cell Treatment: Ramos cells are pre-incubated with various concentrations of GSK8612 for a specified time.

  • Stimulation: The cells are then stimulated with poly(I:C) to activate the TBK1 signaling pathway.

  • Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.

  • Detection: Following incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

  • Quantification and Analysis: The intensity of the p-IRF3 and total IRF3 bands is quantified. The ratio of p-IRF3 to total IRF3 is calculated and normalized to the stimulated control. The pIC50 value is determined from the dose-response curve.

Cellular Assay: Inhibition of Type I Interferon Secretion (GSK8612)

This protocol details the measurement of GSK8612's effect on the secretion of type I interferons.[6]

Cell Types: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells (human monocytic cell line).

Stimuli: Poly(I:C) for PBMCs; dsDNA-containing virus or cGAMP for THP-1 cells.

Methodology:

  • Cell Treatment and Stimulation: Cells are pre-treated with a range of GSK8612 concentrations followed by stimulation with the appropriate agonist.

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of IFNα or IFNβ in the supernatant is measured using a sensitive immunoassay, such as a Cytometric Bead Array (CBA) for IFNα or a Meso Scale Discovery (MSD) assay for IFNβ.

  • Data Analysis: The percentage of inhibition of cytokine secretion is calculated for each inhibitor concentration, and the pIC50 value is determined.

Conclusion

Both this compound and GSK8612 are potent inhibitors of TBK1. GSK8612 demonstrates high selectivity for TBK1 with robust cellular activity in inhibiting downstream signaling events such as IRF3 phosphorylation and type I interferon secretion. This compound, as a dual TBK1/IKKε inhibitor, offers a different pharmacological profile that may be advantageous in contexts where the inhibition of both kinases is desired. The choice between these two compounds will depend on the specific research question, the desired level of selectivity, and the cellular system being investigated. The provided experimental data and protocols serve as a valuable resource for designing and interpreting studies involving these important research tools.

References

Unraveling the Cross-Reactivity Profile of GSK319347A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the selectivity of a compound is paramount. This guide provides an in-depth comparison of the cross-reactivity profile of GSK319347A, a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), against other notable inhibitors targeting the same pathway. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate informed decisions in research and development.

This compound has emerged as a potent tool for studying the roles of TBK1 and IKKε in various signaling pathways, including innate immunity and oncogenesis. Its efficacy is largely defined by its potency and selectivity. This guide delves into the specifics of its cross-reactivity, comparing it with other well-known TBK1/IKKε inhibitors: BX795, MRT67307, and Amlexanox.

Comparative Analysis of Inhibitor Potency and Selectivity

The inhibitory activity of this compound and its counterparts has been characterized by determining their half-maximal inhibitory concentrations (IC50) against their primary targets and a panel of other kinases. While comprehensive head-to-head kinome scan data for all compounds in a single study is not publicly available, the following tables summarize the known IC50 values, providing a snapshot of their potency and selectivity.

CompoundPrimary Target(s)IC50 (nM)Known Off-Targets (IC50 in nM)
This compound TBK1IKKε93469IKK2 (790)Reported to have excellent selectivity against CDK2 and AurB[1]
BX795 TBK1IKKεPDK16416Aurora B (31), MARK1 (55), MARK2 (53), MARK3 (81), MARK4 (19), MLK1 (50), MLK2 (46), MLK3 (42), NUAK1 (5), VEGFR[2][3]
MRT67307 TBK1IKKε19160ULK1 (45), ULK2 (38), MARK1 (27), MARK2 (52), MARK3 (36), MARK4 (41), SIK2 (67)[4][5][6]
Amlexanox TBK1IKKε~1000-2000Reported to have no effect on IKKα or IKKβ at similar concentrations[7]

Table 1: Biochemical Potency and Selectivity of TBK1/IKKε Inhibitors. This table highlights the IC50 values of this compound and comparable inhibitors against their primary targets and known off-targets. Lower IC50 values indicate higher potency.

Signaling Pathways of TBK1 and IKKε

TBK1 and IKKε are key kinases in the signaling pathways that regulate the innate immune response, particularly the production of type I interferons. They are activated downstream of various pattern recognition receptors (PRRs) that detect viral and bacterial components. Upon activation, TBK1/IKKε phosphorylate and activate transcription factors such as IRF3 and IRF7, leading to the transcription of interferon genes. These kinases also play roles in NF-κB activation and autophagy.

TBK1_IKKe_Signaling cluster_upstream Upstream Activation cluster_core Core Kinase Module cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs PRRs (TLRs, RLRs, cGAS) PRRs (TLRs, RLRs, cGAS) Viral/Bacterial PAMPs->PRRs (TLRs, RLRs, cGAS) Adaptor Proteins (TRIF, MAVS, STING) Adaptor Proteins (TRIF, MAVS, STING) PRRs (TLRs, RLRs, cGAS)->Adaptor Proteins (TRIF, MAVS, STING) TBK1 TBK1 Adaptor Proteins (TRIF, MAVS, STING)->TBK1 IKKe IKKε Adaptor Proteins (TRIF, MAVS, STING)->IKKe IRF3/IRF7 IRF3/IRF7 TBK1->IRF3/IRF7 Phosphorylation NF-kB NF-kB TBK1->NF-kB Activation Autophagy Autophagy TBK1->Autophagy IKKe->IRF3/IRF7 Phosphorylation IKKe->NF-kB Activation Type I Interferon Production Type I Interferon Production IRF3/IRF7->Type I Interferon Production Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression

Figure 1: Simplified TBK1/IKKε Signaling Pathway. This diagram illustrates the central role of TBK1 and IKKε in response to pathogen-associated molecular patterns (PAMPs), leading to downstream activation of transcription factors and cellular responses.

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are outlines of common assays used to characterize kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50%.

Materials:

  • Recombinant TBK1 or IKKε enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • ATP (at a concentration close to the Km for the kinase)

  • Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit or radioactive [γ-³²P]ATP)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase buffer, recombinant kinase, and substrate.

  • Dispense the kinase/substrate master mix into the wells containing the compound.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by another reagent to convert the generated ADP back to ATP, which is then quantified using a luciferase-based reaction.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Workflow A Prepare Serial Dilutions of Inhibitor B Dispense Inhibitor into 384-well Plate A->B C Add Kinase and Substrate B->C D Pre-incubate C->D E Initiate Reaction with ATP D->E F Incubate E->F G Stop Reaction & Detect Signal F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve to Determine IC50 H->I

Figure 2: Workflow for IC50 Determination. This flowchart outlines the key steps in a typical in vitro kinase inhibition assay to determine the potency of an inhibitor.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a popular format for high-throughput screening and IC50 determination due to their sensitivity and resistance to interference from colored compounds.

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both conjugates brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

Key Steps:

  • The kinase reaction is performed as described in the in vitro kinase assay protocol, using a biotinylated substrate.

  • After the kinase reaction, a detection mixture containing the europium-labeled antibody and streptavidin-XL665 is added.

  • The plate is incubated to allow for the binding of the detection reagents.

  • The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • The ratio of the two emission signals is calculated, which is proportional to the extent of substrate phosphorylation.

  • IC50 values are determined by plotting the HTRF ratio against the inhibitor concentration.[1][8][9]

Conclusion

This compound is a potent dual inhibitor of TBK1 and IKKε with a favorable selectivity profile, particularly when compared to broader-spectrum inhibitors like BX795. While it also shows some activity against IKK2, it appears to be more selective than MRT67307 which inhibits additional kinases such as ULK1/2 and MARKs with comparable potency. Amlexanox, on the other hand, is a less potent but reportedly more selective inhibitor for TBK1/IKKε over the canonical IKKs.

The choice of inhibitor will ultimately depend on the specific research question. For studies requiring high potency and where some off-target effects on closely related kinases can be tolerated or controlled for, this compound presents a valuable tool. For applications demanding the highest selectivity, further characterization via comprehensive kinome profiling is recommended for all compounds. The experimental protocols provided in this guide offer a starting point for researchers to independently verify and expand upon these findings in their own experimental settings.

References

Genetic Validation of GSK319347A Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of TBK1/IKKε and RIPK1 as Therapeutic Targets

GSK319347A is a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with respective IC50 values of 93 nM and 469 nM. It also exhibits inhibitory activity against IKK2 with an IC50 of 790 nM[1][2]. This guide provides a comprehensive comparison of the genetic validation for the primary targets of this compound—TBK1 and IKKε. Additionally, considering the significant interest in Receptor-Interacting Protein Kinase 1 (RIPK1) as a key mediator of inflammation and cell death, this guide also offers a comparative analysis of the genetic validation of RIPK1 as a therapeutic target.

Section 1: Genetic Validation of TBK1 and IKKε, the Primary Targets of this compound

TBK1 and IKKε are non-canonical IκB kinases that play crucial roles in innate immunity, inflammation, and oncogenesis. Their signaling pathways are integral to the production of type I interferons and the regulation of autophagy and cell survival.

Signaling Pathway of TBK1 and IKKε

TBK1 and IKKε are activated downstream of various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon activation, they phosphorylate and activate transcription factors, primarily interferon regulatory factor 3 (IRF3) and IRF7, leading to the transcription of type I interferons and other inflammatory genes. They can also modulate the NF-κB signaling pathway.

TBK1_IKKe_Signaling cluster_upstream Upstream Activation cluster_kinases Kinase Activation cluster_downstream Downstream Effects PRRs PRRs Adaptors Adaptors PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKe IKKe Adaptors->IKKe IRF3/7 IRF3/7 TBK1->IRF3/7 NF-kB NF-kB TBK1->NF-kB IKKe->IRF3/7 IKKe->NF-kB Type I IFNs Type I IFNs IRF3/7->Type I IFNs Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes

TBK1/IKKε Signaling Pathway
Genetic Validation Data for TBK1 and IKKε

Genetic knockout and knockdown studies in mice have been instrumental in validating TBK1 and IKKε as drug targets. The phenotypic outcomes of these genetic modifications provide strong evidence for their roles in various physiological and pathological processes.

Genetic ModelPhenotypeKey Quantitative DataReference(s)
TBK1 Knockout (Global) Embryonic lethality at E14.5 due to massive liver degeneration and apoptosis.Not applicable due to lethality.[3]
TBK1 Knockout (Conditional, Myeloid Cells) Spontaneous development of adipose hypertrophy and metabolic disorders in aged mice. Exacerbated hepatic inflammation and insulin resistance on a high-fat diet. Increased serum levels of IL-1β, TNF-α, IL-6, and IL-12 during DSS-induced colitis.In HFD-fed mice, liver IL-1β protein levels were significantly increased. In DSS-colitis, serum IL-1β was the predominantly elevated cytokine at day 4.[4][5]
TBK1 Kinase-Dead Knock-in (Tbk1Δ/Δ) Protected from diet-induced metabolic dysfunction. Substantial reductions in macrophage markers (Cd11c, Adgre1) and proinflammatory cytokines (Tnfa, Il6, Il12) in white adipose tissue of HFD-fed mice.Reduced IL-6 and IL-1β protein expression in liver lysates of HFD-fed mice.[6]
IKKε Knockout Protected from high-fat diet-induced obesity, chronic inflammation in liver and fat, hepatic steatosis, and whole-body insulin resistance. Increased energy expenditure.90% reduction in adipose tissue macrophage infiltration in HFD-fed mice. Elevated secretion of TNFα, MCP-1, and Rantes in wild-type mice on HFD was not observed in knockout mice.[7]
Experimental Protocols for Genetic Validation

1. Generation of Conditional Knockout Mice:

This protocol outlines the general steps for creating mice with a gene knockout in specific tissues using the Cre-loxP system.

Conditional_KO_Workflow Targeting Vector Construction Targeting Vector Construction ES Cell Transfection ES Cell Transfection Targeting Vector Construction->ES Cell Transfection Selection of Recombinant ES Cells Selection of Recombinant ES Cells ES Cell Transfection->Selection of Recombinant ES Cells Blastocyst Injection Blastocyst Injection Selection of Recombinant ES Cells->Blastocyst Injection Generation of Chimeric Mice Generation of Chimeric Mice Blastocyst Injection->Generation of Chimeric Mice Breeding with Cre-deleter Mice Breeding with Cre-deleter Mice Generation of Chimeric Mice->Breeding with Cre-deleter Mice Generation of Conditional Knockout Mice Generation of Conditional Knockout Mice Breeding with Cre-deleter Mice->Generation of Conditional Knockout Mice RIPK1_Signaling TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 Survival Survival RIPK1->Survival Scaffold function Complex IIa (Apoptosis) Complex IIa (Apoptosis) RIPK1->Complex IIa (Apoptosis) Kinase activity Complex IIb (Necroptosis) Complex IIb (Necroptosis) RIPK1->Complex IIb (Necroptosis) Kinase activity Caspase-8 Caspase-8 Complex IIa (Apoptosis)->Caspase-8 RIPK3 RIPK3 Complex IIb (Necroptosis)->RIPK3 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

References

Safety Operating Guide

Navigating the Safe Disposal of GSK319347A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like GSK319347A are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside key experimental data and workflow visualizations to support its effective use in a research setting.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions and disposal procedures for similar laboratory chemicals should be strictly followed. This guidance is based on standard practices for handling potent, small-molecule inhibitors.

Immediate Safety and Handling

Personal Protective Equipment (PPE): When handling this compound in its solid or solution form, appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protective EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. For operations that may generate dust or aerosols, a fume hood is required.

Spill Response: In the event of a spill, isolate the area and prevent the substance from entering drains. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials must be managed in accordance with local, state, and federal regulations for chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound, including unused experimental solutions and solvent rinses, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration, and the date of accumulation.

  • Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's EHS personnel.

  • Disposal Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols and Data

This compound is a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of the innate immune response.

Inhibition Profile:

TargetIC₅₀ (nM)
TBK193
IKKε469
IKK2790

Experimental Workflow for Cellular Assays:

The following diagram illustrates a typical workflow for evaluating the cellular activity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) D Treat cells with varying concentrations of this compound A->D B Cell Culture (e.g., Macrophages, Cancer Cell Lines) C Seed cells in multi-well plates B->C C->D E Induce signaling pathway (e.g., with LPS or poly(I:C)) D->E F Cell Lysis E->F I Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->I G Western Blot for phospho-IRF3/STAT1 F->G H ELISA for pro-inflammatory cytokines (e.g., IFN-β) F->H

Figure 1. A generalized experimental workflow for assessing the cellular effects of this compound.

Signaling Pathway Inhibition:

This compound targets the TBK1/IKKε kinases, which are central to the type I interferon (IFN) production pathway.

signaling_pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptor Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptor TBK1_IKKe TBK1 / IKKε Adaptor->TBK1_IKKe IRF3 IRF3 / IRF7 TBK1_IKKe->IRF3 Phosphorylation This compound This compound This compound->TBK1_IKKe Inhibition IFN Type I Interferon (IFN-β) Gene Expression IRF3->IFN Nuclear Translocation

Figure 2. The inhibitory effect of this compound on the TBK1/IKKε-mediated type I interferon signaling pathway.

By adhering to these safety and disposal protocols, researchers can mitigate risks and ensure the responsible management of this compound in the laboratory. Always consult your institution's specific guidelines and EHS office for comprehensive safety and disposal information.

Personal protective equipment for handling GSK319347A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for GSK319347A was not located in the public domain. The following guidance is based on general laboratory safety principles for handling research compounds with unknown toxicological properties and information from supplier data sheets. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This compound is a dual inhibitor of TBK1 and IKKε, and also inhibits IKK2.[1][2][3] As with any potent, biologically active small molecule, appropriate safety precautions must be taken to minimize exposure.

Personal Protective Equipment (PPE)

Due to the absence of specific toxicological data, a cautious approach is warranted. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommendation
Hand Protection Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.
Eye Protection Use safety glasses with side shields or goggles.
Body Protection A lab coat should be worn at all times. For procedures with a risk of splashing, consider a chemically resistant apron or gown.
Respiratory When handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of dust.

General guidance on PPE for handling potentially hazardous drugs emphasizes the use of proven resistant materials.[4]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₂H₁₉N₃O₅S₂
Molecular Weight 469.53 g/mol [1][3]
CAS Number 862812-98-4[1][2][3]
Appearance Solid powder
Storage Store powder at -20°C for up to 3 years.[1] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Solutions are noted to be unstable and should be prepared fresh.[1]

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
  • Ensure a safety shower and eyewash station are readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing the Compound:

  • Don the appropriate PPE as outlined in the table above.
  • Tare a suitable weighing vessel on an analytical balance inside the fume hood.
  • Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.
  • Close the primary container tightly and wipe it down with a damp cloth before returning it to storage.

3. Dissolution:

  • Add the appropriate solvent to the weighed compound. According to supplier information, this compound can be dissolved in DMSO to prepare stock solutions.[2]
  • For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline or corn oil have been described.[2][3]
  • Ensure the vessel is securely capped and mix gently until the compound is fully dissolved. Sonication may be required for some formulations.[3]

4. Experimental Use:

  • When using solutions of this compound, continue to wear all recommended PPE.
  • Avoid direct contact with skin and eyes.
  • Work in a well-ventilated area. For cell culture work, manipulations should be performed in a Class II Biosafety Cabinet.

5. Decontamination and Disposal:

  • All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be collected in a designated hazardous waste container.
  • Wipe down all work surfaces with an appropriate deactivating agent or 70% ethanol.
  • Dispose of all waste in accordance with institutional and local regulations for chemical waste. Do not dispose of down the drain.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) weigh Weigh Solid Compound prep_ppe->weigh prep_hood Work in a Certified Chemical Fume Hood prep_hood->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose Dispose of Waste in Hazardous Waste Stream decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK319347A
Reactant of Route 2
GSK319347A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.